molecular formula C8H9BrN2O4 B8094713 Glycine p-nitrophenyl ester hydrobromide

Glycine p-nitrophenyl ester hydrobromide

Numéro de catalogue: B8094713
Poids moléculaire: 277.07 g/mol
Clé InChI: JERUTMRCCUPUKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Glycine p-nitrophenyl ester hydrobromide is a useful research compound. Its molecular formula is C8H9BrN2O4 and its molecular weight is 277.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine p-nitrophenyl ester hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine p-nitrophenyl ester hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-nitrophenyl) 2-aminoacetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERUTMRCCUPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Glycine p-Nitrophenyl Ester Hydrobromide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the mechanism of action and practical application of glycine p-nitrophenyl ester hydrobromide in peptide synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient and reliable reagent in their synthetic workflows.

Introduction: The Strategic Advantage of Activated Esters in Peptide Synthesis

The formation of a peptide bond, a thermodynamically unfavorable condensation reaction, lies at the heart of peptide synthesis. To drive this reaction forward under mild conditions that preserve the chiral integrity of the amino acids, the carboxyl group of the N-terminal amino acid must be "activated". Among the various strategies developed for this purpose, the use of active esters has proven to be a robust and effective method.[1]

Activated esters, such as p-nitrophenyl (ONp) esters, offer a key advantage over more reactive species like acid chlorides or anhydrides: they strike a crucial balance between reactivity and stability. This controlled reactivity minimizes the risk of common side reactions, most notably racemization of the activated amino acid residue.[2] The p-nitrophenyl ester of glycine, supplied as a stable hydrobromide salt, is a particularly useful building block for introducing a C-terminal glycine residue or for the synthesis of glycyl-containing dipeptides.

The Core Mechanism: A Stepwise Look at Peptide Bond Formation

The utility of glycine p-nitrophenyl ester hydrobromide in peptide synthesis is rooted in a well-defined, two-stage mechanism: in-situ deprotection followed by nucleophilic acyl substitution.

The Role of the Hydrobromide Salt: A Temporary Guardian

Glycine p-nitrophenyl ester hydrobromide exists as a salt, with the amino group of the glycine residue protonated by hydrobromic acid. This protonation serves as a temporary protecting group, rendering the amino group non-nucleophilic and preventing self-polymerization of the activated amino acid. This salt form enhances the compound's stability, making it easier to handle and store.

In-Situ Deprotection: Unleashing the Nucleophile

Before the glycine moiety can act as the N-terminal residue in a coupling reaction, its amino group must be deprotonated. This is typically achieved in situ through the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[2][3][4] The base neutralizes the hydrobromic acid, liberating the free amino group of the glycine p-nitrophenyl ester.

G Gly_HBr Glycine p-Nitrophenyl Ester Hydrobromide Free_Amine Free Amine Glycine p-Nitrophenyl Ester Gly_HBr->Free_Amine Deprotonation Salt Triethylammonium Bromide Gly_HBr->Salt Base Tertiary Amine (e.g., TEA, DIPEA) Base->Free_Amine Base->Salt G Reactants Free Amine Glycine p-Nitrophenyl Ester + C-terminal Protected Amino Acid/Peptide Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Dipeptide + p-Nitrophenolate Tetrahedral_Intermediate->Products Collapse

Caption: Nucleophilic acyl substitution to form the peptide bond.

Experimental Protocol: A Practical Workflow

The following protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using glycine p-nitrophenyl ester hydrobromide.

Materials:

  • Glycine p-nitrophenyl ester hydrobromide

  • C-terminally protected amino acid (e.g., as a methyl or ethyl ester)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the C-terminally protected amino acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Glycine Derivative: To a separate flask, dissolve glycine p-nitrophenyl ester hydrobromide (1.1 equivalents) in anhydrous DMF.

  • In-Situ Neutralization: Cool the solution of the C-terminally protected amino acid to 0 °C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise with stirring. Allow the mixture to stir for 10-15 minutes.

  • Coupling Reaction: Slowly add the solution of glycine p-nitrophenyl ester hydrobromide to the reaction mixture containing the C-terminally protected amino acid and base.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified dipeptide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Performance Metrics

The efficiency of peptide coupling reactions using p-nitrophenyl esters can be influenced by several factors, including the nature of the solvent, the base used for neutralization, and the steric hindrance of the coupling partners. The following table summarizes typical performance data for couplings involving p-nitrophenyl esters.

ParameterTypical Value/RangeNotes
Yield 60-95%Yields can vary depending on the specific amino acids being coupled and the reaction conditions. [5][6]
Reaction Time 4-24 hoursReactions are typically slower than those using more reactive coupling reagents like carbodiimides. [7]
Racemization LowA significant advantage of the active ester method is the low incidence of racemization.
Solvents DMF, DCM, THFAprotic polar solvents are generally preferred to ensure solubility of the reactants.
Bases TEA, DIPEATertiary amines are used for in-situ neutralization without competing in the coupling reaction.

Conclusion: A Reliable Tool in the Peptide Chemist's Arsenal

Glycine p-nitrophenyl ester hydrobromide remains a valuable and reliable reagent for the synthesis of peptides containing glycine residues. Its stability, ease of use, and the low risk of racemization make it an attractive choice, particularly in solution-phase synthesis. By understanding the underlying mechanism of in-situ deprotection and nucleophilic acyl substitution, researchers can effectively optimize their coupling protocols to achieve high yields of their target peptides. This guide provides a foundational understanding and a practical framework for the successful application of this important building block in the field of peptide chemistry.

References

  • V. G. Garsky, "A method for the deprotonation of hydrochloride salts of peptide esters to free amin," CORE, 2001. [Link]

  • "3.3 Acid Halides," Science of Synthesis, 2005. [Link]

  • S. B. H. Kent et al., "In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences," International Journal of Peptide and Protein Research, 1992. [Link]

  • "In situ neutralization in Boc-chemistry solid phase peptide synthesis," Scite.ai. [Link]

  • S. B. H. Kent et al., "In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis," Academia.edu. [Link]

  • T. C. Wilson et al., "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules," RSC Publishing, 2020. [Link]

  • "Peptide Synthesis," ResearchGate, 2017. [Link]

  • "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," Aapptec Peptides. [Link]

  • S. Karlsson et al., "Reactivity of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis," Acta Chemica Scandinavica, 1970. [Link]

  • M. Bodanszky, "Synthesis of peptides by aminolysis of nitrophenyl esters," Nature, 1955. [Link]

  • T. C. Wilson et al., "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules," PMC, 2020. [Link]

  • S. Achour et al., "Assisted dipeptide bond formation: glycine as a case study," White Rose Research Online, 2021. [Link]

Sources

Structural and chemical properties of glycine p-nitrophenyl ester hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Architectures: The Structural and Chemical Dynamics of Glycine p-Nitrophenyl Ester Hydrobromide

As a Senior Application Scientist in peptide chemistry and biotherapeutics, I frequently navigate the delicate thermodynamic balance required for successful peptide bond formation. The primary challenge in peptide synthesis is activating a carboxyl group sufficiently to undergo nucleophilic attack by an amine, without over-activating it to the point of racemization or uncontrolled side reactions[1][2].

Glycine p-nitrophenyl ester hydrobromide (CAS: 7413-60-7) represents a masterclass in this chemical balancing act. By leveraging the electron-withdrawing properties of a p-nitrophenyl group alongside the stabilizing force of a hydrobromide salt, this compound serves as a highly efficient, self-regulating acyl donor in fragment condensation and sequential polypeptide synthesis[3].

This technical guide deconstructs the structural causality, mechanistic pathways, and field-proven protocols associated with this critical reagent.

Physicochemical Profile and Structural Causality

To utilize glycine p-nitrophenyl ester hydrobromide effectively, one must understand the intentionality behind its molecular architecture. The compound is not merely a random derivative; it is a precisely engineered intermediate designed to solve specific synthetic bottlenecks.

Table 1: Quantitative Physicochemical Specifications [4]

Parameter Specification
Chemical Name Glycine p-nitrophenyl ester hydrobromide
CAS Registry Number 7413-60-7

| Molecular Formula | C 8​ H 9​ BrN 2​ O 4​ | | Molecular Weight | 277.1 g/mol | | Melting Point | 214 °C (Decomposes) | | Purification Method | Recrystallization (Methanol / Ethyl Ether) |

The Causality of the p-Nitrophenyl (-ONp) Group

In conventional synthesis, activating a carboxylic acid via an acid chloride often leads to extreme electrophilicity, resulting in the formation of oxazolone intermediates and subsequent racemization[1]. The p-nitrophenyl ester bypasses this. The nitro group (-NO 2​ ) at the para position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This polarizes the carbonyl carbon, making it highly susceptible to aminolysis, while ensuring the resulting p-nitrophenoxide anion acts as an excellent, low-basicity leaving group (pKa ~7.15)[5].

The Causality of the Hydrobromide Salt

Glycine is unique as it lacks a chiral side chain, eliminating the risk of racemization. However, if the amine of the glycine p-nitrophenyl ester were left free, the molecule would immediately undergo intermolecular aminolysis, spontaneously polymerizing into polyglycine[3]. The hydrobromide (HBr) salt protonates the amine (converting it to -NH 3+​ ), neutralizing its nucleophilicity. This locks the molecule in a stable, unreactive state until a tertiary amine base is intentionally introduced to the system.

Mechanistic Dynamics: The Active Ester Method

The "Active Ester Method" is a cornerstone of controlled peptide synthesis. When a base is added, the hydrobromide salt is neutralized, and the free amine of an incoming protected amino acid (or the glycine itself) attacks the activated carbonyl[2][5].

Mechanism N1 Active Ester (R-CO-ONp) N3 Tetrahedral Intermediate N1->N3 Addition N2 Amine Nucleophile (R'-NH2) N2->N3 Attack N4 Peptide Bond (R-CO-NH-R') N3->N4 Elimination N5 p-Nitrophenoxide (Leaving Group) N3->N5 Cleavage

Fig 1: Nucleophilic acyl substitution mechanism of the active ester method.

Self-Validating Reaction Monitoring: A profound advantage of the -ONp active ester method is its intrinsic self-validation. As the reaction proceeds and the peptide bond forms, the p-nitrophenoxide anion is released. In slightly basic conditions, this anion exhibits a brilliant yellow color ( λmax​ ≈ 400 nm). Researchers can use this chromogenic shift as a real-time, spectrophotometric readout of coupling efficiency—eliminating the immediate need for complex HPLC sampling during the reaction[6].

Synthesis and Isolation Workflows

The preparation of glycine p-nitrophenyl ester hydrobromide requires orthogonal protecting group strategies. We utilize a benzyloxycarbonyl (Z) group to temporarily protect the N-terminus during the initial esterification[5].

Workflow A Z-Gly-OH + p-Nitrophenol B DCC Coupling (Ethyl Acetate, 0°C) A->B C Z-Gly-ONp (Intermediate) B->C - DCU (Precipitate) D HBr / Acetic Acid (Deprotection) C->D E HBr·H-Gly-ONp (Crude Product) D->E - Z-group Cleavage F Recrystallization (MeOH / Ethyl Ether) E->F

Fig 2: Step-by-step synthesis workflow for glycine p-nitrophenyl ester hydrobromide.

Protocol 1: Synthesis of the Active Ester Reagent

Causality Note: N,N'-dicyclohexylcarbodiimide (DCC) is used as the dehydrating agent. The reaction is strictly maintained at 0 °C to suppress the formation of N-acylurea, a dead-end byproduct.

  • Activation: Dissolve 1.0 eq of N-benzyloxycarbonyl-glycine (Z-Gly-OH) and 1.1 eq of p-nitrophenol in anhydrous ethyl acetate. Cool the vessel to 0 °C under an inert argon atmosphere.

  • Coupling: Add 1.0 eq of DCC dropwise. The system is self-validating: the formation of a white precipitate—dicyclohexylurea (DCU)—indicates successful activation and esterification[5].

  • Filtration: Stir for 2 hours at 0 °C, then 12 hours at room temperature. Filter off the DCU byproduct and evaporate the filtrate to isolate the Z-Gly-ONp intermediate.

  • Deprotection: Suspend the intermediate in a 33% solution of Hydrogen Bromide in glacial acetic acid (HBr/AcOH). Causality: This specific acidic cocktail cleaves the urethane-based Z-group via acidolysis without hydrolyzing the sensitive p-nitrophenyl ester.

  • Precipitation: After 1 hour, add a 10-fold volume of cold, anhydrous ethyl ether. The crude glycine p-nitrophenyl ester hydrobromide will rapidly precipitate.

  • Purification: Recrystallize the crude solid by dissolving it in a minimal volume of warm methanol (MeOH) and titrating with ethyl ether until turbidity is achieved. Cool to yield pure crystals (Melting Point: 214 °C, dec)[4].

Protocol 2: Application in Peptide Fragment Condensation

To utilize this reagent in extending a peptide chain:

  • Neutralization: Suspend the HBr·H-Gly-ONp in a polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]. Add 1.0 eq of a hindered tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: DIPEA strips the hydrobromide salt, liberating the free amine of glycine without acting as a competing nucleophile.

  • Coupling: Immediately introduce the N-protected amino acid active ester (the acyl donor). The free amine of the glycine will attack the donor.

  • Propagation: The C-terminal p-nitrophenyl ester of the newly formed dipeptide remains completely intact, ready to act as the acyl donor for the next fragment in the sequence[3].

References

  • Purification of Laboratory Chemicals, Fourth Edition. epdf.pub. Retrieved from:[Link]

  • The synthesis and polymerization of peptide p-nitrophenyl esters. Australian Journal of Chemistry (CSIRO Publishing). Retrieved from:[Link]

  • Chemical Reactions Directed Peptide Self-Assembly. PMC - National Institutes of Health (NIH). Retrieved from:[Link]

Sources

Solubility profile of glycine p-nitrophenyl ester hydrobromide in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Glycine p-Nitrophenyl Ester Hydrobromide in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process development, formulation, and ensuring bioavailability. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of glycine p-nitrophenyl ester hydrobromide in various organic solvents. Given the scarcity of publicly available, quantitative solubility data for this specific salt, this document emphasizes the establishment of a robust experimental framework for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

Glycine p-nitrophenyl ester hydrobromide is a key reagent and intermediate, particularly in peptide synthesis and the development of prodrugs. Its solubility dictates the choice of reaction media, purification strategies (such as crystallization), and its handling during various stages of drug development. A well-characterized solubility profile enables chemists and engineers to optimize reaction kinetics, improve yield and purity, and prevent precipitation issues during manufacturing.

The molecule itself presents an interesting case for solubility. It comprises a polar glycine backbone, an aromatic p-nitrophenyl group, and an ionizable hydrobromide salt. This combination of hydrophilic and hydrophobic moieties, along with its salt form, results in a complex solubility behavior that is highly dependent on the nature of the solvent.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental determination, it is crucial to understand the physicochemical factors that govern the solubility of glycine p-nitrophenyl ester hydrobromide.

Molecular Structure and its Implications

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The structure of glycine p-nitrophenyl ester hydrobromide features:

  • A Hydrophilic Core: The glycine backbone and the hydrobromide salt contribute to its polarity and potential for hydrogen bonding and ionic interactions. The hydrobromide salt significantly increases its polarity compared to the free base, suggesting higher solubility in polar solvents.[1][2]

  • A Hydrophobic Moiety: The p-nitrophenyl group is aromatic and less polar, contributing to potential solubility in solvents with some non-polar character.

  • Hydrogen Bonding: The amine group of the glycine moiety can act as a hydrogen bond donor, while the ester and nitro groups can act as hydrogen bond acceptors.

These competing characteristics suggest that the solubility will be a nuanced interplay of solvent polarity, hydrogen bonding capacity, and the ability to solvate the ionic components of the molecule.

The Role of the Solvent

The choice of solvent is paramount. Organic solvents can be broadly categorized, and their interaction with the solute can be predicted qualitatively:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant, which helps to solvate the ions of the hydrobromide salt. High solubility is generally expected in these solvents.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a high dielectric constant and can solvate cations well, but are less effective at solvating anions. They are also strong hydrogen bond acceptors. Good to moderate solubility is anticipated.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar and ionic parts of the molecule. Therefore, very low solubility is expected.

Theoretical Solubility Prediction

For a more quantitative prediction, computational models can be employed. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that uses quantum chemistry to predict thermodynamic properties, including solubility, without the need for experimental data.[4][5] It can be particularly useful for screening a wide range of solvents to prioritize experimental work, saving time and resources.[6][7]

Experimental Determination of Solubility

A systematic experimental approach is necessary to generate a reliable solubility profile. The following sections detail a robust protocol.

Materials and Equipment
  • Glycine p-nitrophenyl ester hydrobromide (high purity)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solute to a known volume of solvent B 2. Tightly seal vials A->B C 3. Agitate at constant temperature (e.g., 24-48h) B->C D 4. Allow to settle C->D E 5. Centrifuge to separate solid and supernatant D->E F 6. Withdraw aliquot of supernatant E->F G 7. Filter the aliquot F->G H 8. Dilute and analyze by HPLC or UV-Vis G->H

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of glycine p-nitrophenyl ester hydrobromide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

Analytical Quantification

The concentration of the dissolved solute in the diluted supernatant can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential degradation products.

  • Column: A reverse-phase C18 column is a suitable starting point.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[9][10]

  • Detection: UV detection at a wavelength where the p-nitrophenyl group has strong absorbance (around 270-320 nm).

  • Quantification: Prepare a calibration curve using standard solutions of glycine p-nitrophenyl ester hydrobromide of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

This method is simpler and faster but may be less specific if degradation products that also absorb UV light are present.[11][12]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for glycine p-nitrophenyl ester hydrobromide in the chosen solvent. The p-nitrophenol chromophore exhibits strong absorbance that can be leveraged for this purpose.[13][14][15]

  • Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the diluted sample is then calculated using the Beer-Lambert law.[16]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Solubility Data Table
Organic SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25 °C
Methanol5.132.7Experimentally Determined Value
Ethanol4.324.5Experimentally Determined Value
Acetonitrile5.837.5Experimentally Determined Value
Dimethyl Sulfoxide (DMSO)7.246.7Experimentally Determined Value
N,N-Dimethylformamide (DMF)6.436.7Experimentally Determined Value
Dichloromethane3.19.1Experimentally Determined Value
Toluene2.42.4Experimentally Determined Value
Hexane0.11.9Experimentally Determined Value
Interpreting the Results

The experimentally determined solubility data can be correlated with the properties of the solvents. A higher solubility in polar protic and aprotic solvents would confirm the dominant role of the ionic hydrobromide and the polar glycine backbone in the dissolution process. Conversely, low solubility in non-polar solvents would highlight the limited influence of the p-nitrophenyl group in these media.

Conclusion

This guide provides a comprehensive framework for researchers to determine and understand the solubility profile of glycine p-nitrophenyl ester hydrobromide in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, scientists can generate the critical data needed for informed decisions in process chemistry and pharmaceutical development. The lack of pre-existing data underscores the importance of the systematic approach outlined herein.

References

  • Determination of Solubility Class. [Link to a general experimental procedure for solubility determination] Available from: [Link]

  • Separation of Glycine, N-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Prediction of Solubility with COSMO-RS. Zenodo. Available from: [Link]

  • Klamt, A., et al. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Molecular Pharmaceutics. Available from: [Link]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • HPLC Methods for analysis of Glycine. HELIX Chromatography. Available from: [Link]

  • Mota, F. L., et al. Using COSMO-RS to Predict Hansen Solubility Parameters. PATh. Available from: [Link]

  • Klamt, A., et al. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Available from: [Link]

  • Ferreira, L. A., et al. Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. MDPI. Available from: [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. Available from: [Link]

  • Al-Kassas, R., et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available from: [Link]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Dufal, S., et al. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Liu, H., et al. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Available from: [Link]

  • Datta, A., et al. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Available from: [Link]

  • Nozaki, Y. & Tanford, C. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available from: [Link]

  • Datta, A., et al. Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Asian Journal of Chemistry. Available from: [Link]

  • Abualreish, M. J. & Noubigh, A. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. ResearchGate. Available from: [Link]

  • Datta, A., et al. Solubility data of glycine in water and justification of literature results: A review. Asian Journal of Chemistry. Available from: [Link]

  • Rao, B. M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Khan, I., et al. Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Nurani, L. H. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Indonesian Journal of Chemistry. Available from: [Link]

  • Ferreira, L. A., et al. Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. Available from: [Link]

  • Liu, H., et al. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. Available from: [Link]

  • Glaser, R. Applications of UV/Vis Spectra. University of Missouri. Available from: [Link]

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An In-depth Technical Guide to the Spontaneous Hydrolysis of Glycine p-Nitrophenyl Ester Hydrobromide in Water

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the kinetics, mechanisms, and experimental considerations of this reaction. This document moves beyond a simple procedural outline to deliver field-proven insights into the causality behind experimental choices and to establish a self-validating framework for its study.

Executive Summary

The spontaneous hydrolysis of glycine p-nitrophenyl ester is a classic example of intramolecular catalysis, a fundamental concept in organic and bio-organic chemistry. The neighboring amino group of the glycine moiety significantly accelerates the rate of ester cleavage compared to analogous esters lacking this functional group. This phenomenon, known as neighboring group participation, provides a valuable model system for understanding enzymatic catalysis and the factors governing reaction rates in aqueous environments. This guide will dissect the reaction mechanism, detail a robust experimental protocol for its kinetic analysis, and present the expected quantitative data, thereby offering a complete reference for its study and application.

The Chemistry of Hydrolysis: A Mechanistic Deep-Dive

The hydrolysis of glycine p-nitrophenyl ester proceeds via a nucleophilic attack of a water molecule on the ester's carbonyl carbon. However, the uncatalyzed reaction is relatively slow. The presence of the adjacent amino group in the glycine molecule provides an alternative, more favorable reaction pathway.

Intramolecular General Base Catalysis

The spontaneous hydrolysis of p-nitrophenyl esters of 2-aminocarboxylic acids, such as glycine, exhibits a significant rate enhancement of approximately 1000-fold.[1] This acceleration is attributed to intramolecular general base catalysis by the neighboring amino group.[1] In this mechanism, the unprotonated amino group acts as a general base, accepting a proton from an attacking water molecule in the transition state. This increases the nucleophilicity of the water molecule, facilitating its attack on the ester carbonyl.

The reaction can be visualized as a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group abstracts a proton from a water molecule as the water molecule's oxygen attacks the electrophilic carbonyl carbon of the ester. This concerted or near-concerted process leads to the formation of a tetrahedral intermediate.

  • Intermediate Breakdown: The unstable tetrahedral intermediate collapses, with the p-nitrophenolate ion acting as the leaving group. This step is facilitated by the electron-withdrawing nature of the p-nitrophenyl group, which makes it a good leaving group.

The pH-rate profile for the hydrolysis of analogous 2-aminobenzoate esters is pH-independent over a range from approximately pH 4 to 8.[2] This is because the reaction is catalyzed by the free amino group, and in this pH range, a sufficient concentration of the unprotonated, catalytically active form of the amino group is present. Below the pKa of the amino group, the rate decreases as the concentration of the protonated, inactive ammonium species increases.

Diagram of the Intramolecular General Base Catalysis Mechanism:

Caption: Intramolecular general base catalysis of glycine p-nitrophenyl ester hydrolysis.

The Role of the Hydrobromide Salt

The substrate is supplied as a hydrobromide salt, meaning the amino group is initially protonated (H₃N⁺-). In this form, the amino group is not a base and cannot catalyze the hydrolysis. For the intramolecular catalysis to occur, the amino group must be in its unprotonated, free base form (H₂N-). The equilibrium between the protonated and unprotonated forms is governed by the pKa of the amino group of the glycine ester and the pH of the solution. Therefore, the observed rate of hydrolysis will be pH-dependent, particularly at pH values around the pKa of the amino group. The hydrobromide ion itself is a spectator ion and is not expected to directly participate in the hydrolysis reaction under typical aqueous conditions.

Experimental Protocol: A Self-Validating Workflow

The following protocol details a robust method for the kinetic analysis of the spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide. The workflow is designed to be self-validating by incorporating appropriate controls and data analysis steps.

Materials and Reagents
  • Glycine p-nitrophenyl ester hydrobromide

  • Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 6, 7, 7.4, 8, 9)

  • Deionized water

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • pH meter

Preparation of Solutions
  • Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 9) with known pH values. Ensure the final ionic strength of all buffers is consistent by adding a neutral salt like KCl if necessary.

  • Substrate Stock Solution: Prepare a concentrated stock solution of glycine p-nitrophenyl ester hydrobromide in a suitable solvent that minimizes spontaneous hydrolysis before the experiment begins. A common choice is a small amount of an organic solvent like acetonitrile or DMSO, which is then diluted into the aqueous buffer for the reaction. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

Kinetic Measurement

The hydrolysis of p-nitrophenyl esters can be conveniently monitored by spectrophotometry. The product, p-nitrophenol, has a strong absorbance at around 400-410 nm in its deprotonated form (p-nitrophenolate), which is yellow.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of p-nitrophenolate under the specific pH and buffer conditions of the experiment (typically around 405 nm). Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

  • Reaction Initiation:

    • Pipette the appropriate volume of buffer solution into a quartz cuvette and place it in the temperature-controlled cuvette holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small volume of the concentrated glycine p-nitrophenyl ester hydrobromide stock solution to the cuvette.

    • Quickly mix the contents of the cuvette by gentle inversion or with a pipette, and immediately start recording the absorbance as a function of time.

  • Data Acquisition: Record the absorbance at regular time intervals for a duration sufficient to observe a significant change in absorbance, allowing for the determination of the initial reaction rate.

Data Analysis

The observed rate of hydrolysis is determined by monitoring the increase in absorbance due to the formation of p-nitrophenolate.

  • Calculation of p-Nitrophenolate Concentration: Use the Beer-Lambert law (A = εbc) to convert the absorbance readings to the concentration of p-nitrophenolate, where:

    • A is the absorbance

    • ε is the molar extinction coefficient of p-nitrophenolate at the experimental pH

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration of p-nitrophenolate

  • Determination of the Pseudo-First-Order Rate Constant (k_obs): Under conditions where the concentration of water is constant, the hydrolysis reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of this line will be -k_obs. Alternatively, for initial rate measurements, plot the concentration of p-nitrophenolate versus time; the initial slope of this curve is the initial rate (v₀). The pseudo-first-order rate constant can then be calculated as k_obs = v₀ / [Ester]₀, where [Ester]₀ is the initial concentration of the glycine p-nitrophenyl ester.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (various pH) thermo_equilibration Equilibrate Buffer in Cuvette to Desired Temperature prep_buffers->thermo_equilibration prep_stock Prepare Glycine p-Nitrophenyl Ester Hydrobromide Stock Solution initiate_reaction Initiate Reaction by Adding Stock Solution prep_stock->initiate_reaction thermo_equilibration->initiate_reaction record_data Record Absorbance vs. Time at ~405 nm initiate_reaction->record_data calc_concentration Calculate p-Nitrophenolate Concentration (Beer-Lambert Law) record_data->calc_concentration plot_data Plot ln(A∞ - At) vs. Time or [Product] vs. Time calc_concentration->plot_data determine_k Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot_data->determine_k

Caption: A streamlined workflow for the kinetic analysis of spontaneous hydrolysis.

Quantitative Data and Interpretation

The primary quantitative output of this study is the pseudo-first-order rate constant (k_obs) for the hydrolysis of glycine p-nitrophenyl ester hydrobromide at different pH values.

Expected pH-Rate Profile

A plot of log(k_obs) versus pH is expected to yield a sigmoidal curve.

  • At low pH (e.g., < 4): The amino group is fully protonated, and intramolecular catalysis is negligible. The observed hydrolysis rate will be slow and primarily due to the uncatalyzed reaction with water.

  • In the intermediate pH range (around the pKa of the amino group): As the pH increases, the fraction of the unprotonated, catalytically active amino group increases, leading to a sharp increase in the observed rate constant.

  • At high pH (e.g., > 9): The amino group is fully deprotonated, and the rate of intramolecular catalysis reaches a plateau. At even higher pH values, a contribution from direct hydroxide-ion-catalyzed hydrolysis (a bimolecular reaction) will become significant, leading to a further increase in the observed rate.

Tabulated Kinetic Data (Illustrative)

The following table presents illustrative data for the spontaneous hydrolysis of an amino acid p-nitrophenyl ester at 30°C.[1] While specific values for glycine p-nitrophenyl ester hydrobromide may vary, the trend is representative.

pHk_obs (s⁻¹) (Illustrative)Predominant Reaction Pathway
4.0~1 x 10⁻⁵Uncatalyzed hydrolysis (slow)
6.0~5 x 10⁻⁴Increasing intramolecular general base catalysis
7.4~2 x 10⁻³Significant intramolecular general base catalysis
8.5~5 x 10⁻³Plateau region for intramolecular catalysis
10.0> 1 x 10⁻²Contribution from hydroxide-ion-catalyzed hydrolysis begins

Conclusion

The study of the spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide offers a powerful model for understanding intramolecular catalysis and the factors that govern reaction rates in aqueous media. The significant rate enhancement provided by the neighboring amino group underscores the importance of functional group proximity in chemical reactions, a principle that is fundamental to enzyme function. The experimental protocol detailed in this guide provides a robust and self-validating framework for the quantitative analysis of this reaction. The insights gained from such studies are highly valuable for researchers in fields ranging from physical organic chemistry to drug design and development, where understanding and predicting the stability of ester-containing molecules is of paramount importance.

References

  • Kirby, A. J., & Lancaster, P. W. (1972). Stereochemical studies. Part 112. Geometrical dependence of intramolecular catalysis in the hydrolysis and aminolysis of aryl esters. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214.
  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 47(20), 4064-4067.
  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol. 1. W. A. Benjamin.
  • Capon, B. (1969). Intramolecular Catalysis. Chemical Reviews, 69(4), 407-498.
  • Page, M. I., & Williams, A. (Eds.). (1987). Enzyme Mechanisms. Royal Society of Chemistry.
  • Stauffer, C. E. (1965). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. The Journal of Organic Chemistry, 30(12), 4113-4117.

Sources

A Senior Application Scientist's Guide to Esterase Assays Using Glycine p-Nitrophenyl Ester Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principles and applications of glycine p-nitrophenyl ester hydrobromide as a chromogenic substrate in esterase enzyme assays. Esterases are a crucial class of hydrolase enzymes, and their accurate quantification is vital in fields ranging from fundamental biochemistry to industrial biotechnology and pharmaceutical development. This document details the underlying chemical mechanism of the assay, provides a robust, step-by-step experimental protocol, and discusses critical parameters for data analysis and interpretation. We explore the rationale behind experimental design, troubleshooting common issues, and the broader applications of this versatile substrate. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize a reliable method for measuring esterase activity.

Introduction: The Need for Quantifiable Esterase Activity

Esterases (EC 3.1.1.1) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester bonds, playing fundamental roles in cellular metabolism, signal transduction, and detoxification.[1][2] Their industrial applications are vast, including roles in the food and cosmetic industries, biofuel production, and as biocatalysts in chemical synthesis.[1][3] In drug development, esterases are critical in the metabolism of ester-containing prodrugs and are themselves targets for therapeutic intervention.

Given their significance, the ability to accurately measure esterase activity is paramount. Enzyme assays provide the means to characterize newly discovered enzymes, screen for potent inhibitors in high-throughput settings, and determine kinetic parameters that define enzyme efficiency. Among the various assay methodologies, those employing chromogenic substrates are favored for their simplicity, sensitivity, and amenability to continuous monitoring.[4][5] p-Nitrophenyl (pNP) esters are a cornerstone of this approach, serving as valuable tools for assaying both esterase and lipase activity.[6] This guide focuses specifically on glycine p-nitrophenyl ester hydrobromide, a substrate tailored for specific applications within this class.

Profile of the Substrate: Glycine p-Nitrophenyl Ester Hydrobromide

To appreciate the utility of this substrate, it is essential to understand the function of its constituent parts:

  • Glycine Moiety: As the simplest amino acid, glycine provides a specific recognition element. While many esterases are characterized by their preference for short-chain fatty acid esters (e.g., acetate or butyrate), the presence of the glycine group makes this substrate particularly useful for enzymes with an affinity for amino acid esters, such as certain proteases with secondary esterase activity (e.g., chymotrypsin) or specialized esterases.[7][8][9]

  • p-Nitrophenyl (pNP) Ester: This is the key to the chromogenic nature of the assay. The ester bond linking glycine to the p-nitrophenol group is the target for enzymatic cleavage.

  • Chromogenic Reporter (p-Nitrophenol): Upon hydrolysis, the enzyme releases p-nitrophenol (pNP). In its protonated form at neutral or acidic pH, pNP is largely colorless. However, under alkaline conditions (typically pH > 7.5), it deprotonates to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[5][6] The rate of color formation is directly proportional to the rate of enzyme activity.

  • Hydrobromide Salt: The hydrobromide form enhances the stability and solubility of the compound in aqueous solutions, facilitating its use in biological buffers.

Principle and Mechanism of the Assay

The assay is founded on a two-step principle: enzymatic hydrolysis followed by spectrophotometric detection.

  • Enzymatic Hydrolysis: The esterase enzyme recognizes and binds to the glycine p-nitrophenyl ester. It then catalyzes the nucleophilic attack of a water molecule on the ester's carbonyl carbon, cleaving the ester bond. This reaction releases glycine and the reporter molecule, p-nitrophenol.

  • Colorimetric Detection: The assay is conducted in a buffer with a pH that is both optimal for the enzyme and sufficiently alkaline to ensure the immediate conversion of the released p-nitrophenol into the yellow p-nitrophenolate ion.[6] The increase in absorbance at 405 nm is monitored over time using a spectrophotometer or microplate reader.

The general catalytic mechanism for many esterases, particularly serine hydrolases, involves a catalytic triad (typically Serine, Histidine, and an acidic residue like Aspartate or Glutamate).[3]

  • Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the substrate. This forms a transient tetrahedral intermediate which is stabilized by an "oxyanion hole" in the active site.[3] This intermediate collapses, forming a covalent acyl-enzyme intermediate and releasing the first product, p-nitrophenol.

  • Deacylation: A water molecule, activated by the histidine residue, then attacks the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate, which subsequently collapses to release the glycine product and regenerate the free, active enzyme, ready for another catalytic cycle.

Below is a visualization of the overall assay workflow.

Assay_Workflow sub Glycine p-Nitrophenyl Ester (Substrate, Colorless) enz Esterase (Enzyme) sub->enz Binding prod1 Glycine enz->prod1 pnp p-Nitrophenol (pNP) (Product, Colorless) enz->pnp Catalytic Cleavage pnp_ion p-Nitrophenolate Ion (Yellow, A_405nm) pnp->pnp_ion Deprotonation (Alkaline pH) spec Spectrophotometer (Measures ΔA/Δt) pnp_ion->spec Detection

Assay Workflow Diagram.

A Validated Experimental Protocol

This protocol provides a robust framework for a continuous kinetic assay in a 96-well microplate format. It is crucial to optimize parameters such as pH, temperature, and substrate concentration for each specific enzyme.

4.1. Materials and Reagents

  • Glycine p-nitrophenyl ester hydrobromide

  • Esterase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 8.0[6]

  • Solvent for stock solution: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile[6]

  • 96-well clear, flat-bottom microplates[6]

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature[6]

4.2. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the buffer in deionized water and adjust the pH to 8.0 at the desired reaction temperature. The alkaline pH is critical for ensuring the p-nitrophenol released is in its colored phenolate form.[6]

  • Substrate Stock Solution (e.g., 50 mM): Due to potential instability in aqueous solutions, prepare the stock solution in an organic solvent like DMSO.[10] Weigh the glycine p-nitrophenyl ester hydrobromide and dissolve it in the solvent to the desired concentration. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Enzyme Solution: Prepare a dilution series of your enzyme in cold Assay Buffer immediately before use. The optimal concentration will depend on the enzyme's specific activity and should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

4.3. Assay Procedure

  • Set Up the Microplate: In each well of a 96-well plate, add the components in the following order. It is essential to prepare a "No-Enzyme Blank" for each substrate concentration to measure and correct for the rate of non-enzymatic, spontaneous hydrolysis of the substrate.[6][10]

ComponentTest WellsBlank Wells
Assay Buffer170 µL190 µL
Enzyme Solution20 µL-
Total Volume190 µL190 µL
  • Pre-incubation: Pre-incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[6]

  • Initiate the Reaction: Add 10 µL of the working Substrate Solution to each well to start the reaction (total volume = 200 µL). The final substrate concentration should be varied to determine kinetic parameters.

  • Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30-60 seconds for 10 to 30 minutes.[5]

4.4. Data Analysis

  • Calculate the Rate of Reaction: For each well, plot absorbance (A₄₀₅) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction rate (ΔA/min).

  • Correct for Spontaneous Hydrolysis: Subtract the rate of the blank reaction from the rate of the enzymatic reaction.[6]

    • Corrected Rate (ΔA/min) = Rate(Test) - Rate(Blank)

  • Calculate Enzyme Activity: Use the Beer-Lambert Law (A = εcl) to convert the rate of absorbance change into the rate of product formation.

    • Activity (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Path Length × Enzyme Volume)

      • ε (Molar Extinction Coefficient): The value for p-nitrophenolate at the specific pH and temperature of your assay. A commonly cited value at pH 8.0 is ~18,000 M⁻¹cm⁻¹. This should be determined empirically by creating a standard curve with known concentrations of p-nitrophenol under your exact assay conditions.

      • Path Length (cm): For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. This should also be verified for your specific plate and reader.

  • Define Enzyme Unit: One unit (U) of esterase activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1][11]

Data Interpretation and Substrate Specificity

The choice of substrate is critical for characterizing an enzyme. By comparing the activity of an enzyme against a panel of p-nitrophenyl esters with varying acyl groups, one can determine its substrate specificity. Esterases generally show higher activity towards substrates with short-chain fatty acids, while lipases prefer long-chain fatty acids.[2][12]

The table below illustrates hypothetical data for characterizing an enzyme, highlighting its preference for short-chain amino acid esters.

SubstrateAcyl GroupKm (mM)Vmax (µmol/min/mg)
Glycine p-Nitrophenyl EsterGlycine0.45150
p-Nitrophenyl Acetate (pNPA)Acetyl (C2)0.8095
p-Nitrophenyl Butyrate (pNPB)Butyryl (C4)1.2050
p-Nitrophenyl Palmitate (pNPP)Palmitoyl (C16)>10<1

This data would suggest the enzyme is an esterase with a clear preference for the glycine substrate over short-chain fatty acids and virtually no activity on long-chain fatty acids, distinguishing it from a true lipase.[7][11][12]

Catalytic_Mechanism sub_bind E + S (Enzyme + Substrate) es_complex E-S Complex (Michaelis Complex) sub_bind->es_complex k1 es_complex->sub_bind k-1 tetra_1 Tetrahedral Intermediate 1 es_complex->tetra_1 k2 (Acylation) acyl_enzyme Acyl-Enzyme Intermediate + p-Nitrophenol (P1) tetra_1->acyl_enzyme water_bind Water Binds acyl_enzyme->water_bind tetra_2 Tetrahedral Intermediate 2 water_bind->tetra_2 k3 (Deacylation) ep2_complex E + P2 (Enzyme + Glycine) tetra_2->ep2_complex

Serine Esterase Catalytic Mechanism.

Applications in Research and Drug Development

The simplicity and reliability of this assay lend it to numerous applications:

  • Enzyme Characterization: It is a standard method for determining the substrate specificity and kinetic parameters (Km, Vmax, kcat) of newly isolated or engineered esterases.[7][11][12]

  • High-Throughput Screening (HTS): The microplate-based format is ideal for screening large compound libraries to identify potential esterase inhibitors, which is crucial for drug discovery programs targeting these enzymes.

  • Protease Activity Assays: Certain proteases, like chymotrypsin, exhibit esterase activity, and p-nitrophenyl amino acid esters can be used as convenient substrates to study their catalytic mechanism.[8]

  • Biocatalyst Development: In industrial biotechnology, this assay is used to rapidly assess the performance of esterase variants engineered for specific synthetic reactions.[3]

  • Peptide Synthesis Research: Activated amino acid esters, including p-nitrophenyl esters, are valuable reagents in peptide synthesis, and this assay can be adapted to study the kinetics of these reactions.[13][14]

Conclusion

Glycine p-nitrophenyl ester hydrobromide is a highly effective and versatile chromogenic substrate for the continuous monitoring of esterase activity. Its primary advantages lie in the simplicity of detection, high sensitivity, and adaptability to high-throughput formats. By providing a specific substrate for enzymes with an affinity for amino acid esters, it allows for nuanced characterization that complements assays using traditional fatty acid esters. A thorough understanding of the assay principle, adherence to a validated protocol that includes proper controls, and careful optimization of reaction conditions are essential for generating accurate and reproducible data. This powerful tool will undoubtedly continue to be a mainstay in academic and industrial laboratories focused on the study of hydrolytic enzymes.

References

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed.
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources.
  • Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase. DiVA portal. Available at: [Link]

  • Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stearate. BenchChem.
  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. PMC, NIH.
  • Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19. PMC.
  • Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. ResearchGate. Available at: [Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. Available at: [Link]

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? ResearchGate. Available at: [Link]

  • Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. PMC.
  • Enzymatic Assay of ESTERASE (EC 3.1.1.1). Sigma-Aldrich.
  • Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. Citius.Technology.
  • Reactivity of a Recombinant Esterase from Thermus thermophilus HB27 in Aqueous and Organic Media. MDPI.
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]

  • Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Derivatives. BenchChem.
  • Synthesis of glycine p-nitrophenyl ester. PrepChem.com.
  • Z-glycine 4-nitrophenyl ester | 1738-86-9. J&K Scientific LLC.
  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources.
  • Biochemical and Structural Analysis of a Novel Esterase from Caulobacter crescentus related to Penicillin-Binding Protein (PBP). PMC.
  • Biochemical Characterization of Purified Esterase from Soybean (Glycine max) Seed. AGRIS. Available at: [Link]

  • 9.3: Chymotrypsin- A Case Study. Chemistry LibreTexts.
  • Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Durham University. Available at: [Link]

  • Lipase and esterase - to what extent can this classification be applied accurately?. SciELO.
  • Synthesis of peptides by aminolysis of nitrophenyl esters. SciSpace. Available at: [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI.
  • A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journals.

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An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Glycine p-Nitrophenyl Ester Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Stability of Activated Amino Acid Esters

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Glycine p-nitrophenyl ester hydrobromide, an activated amino acid ester, is a valuable reagent in peptide synthesis and other bioconjugation applications. Its reactivity, however, is intrinsically linked to its stability. This guide provides a deep dive into the thermal stability and degradation pathways of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for stability assessment.

Physicochemical Properties and Intrinsic Stability

Glycine p-nitrophenyl ester hydrobromide is a salt, a fact that significantly influences its solid-state properties and stability. The presence of the hydrobromide counter-ion can impact crystallinity, hygroscopicity, and the micro-environmental pH, all of which are critical factors in determining the molecule's susceptibility to degradation.

While specific thermal data for the hydrobromide salt is not extensively published, data for the related N-CBZ-glycine p-nitrophenyl ester shows a melting point in the range of 120-132°C.[1][2] It is crucial to experimentally determine the melting point and decomposition temperature for the hydrobromide salt as the salt formation will alter these properties.

Table 1: Physicochemical Properties of Related Glycine p-Nitrophenyl Esters

PropertyN-CBZ-glycine p-nitrophenyl esterBoc-glycine p-nitrophenyl ester
Melting Point 120-132 °C[1][2]56-66 °C[3]
Appearance White to off-white powder[2]Brown powder[3]
Storage Conditions -15°C[1] or 0-8°C[2]0-8°C[3]

Primary Degradation Pathways

The chemical structure of glycine p-nitrophenyl ester hydrobromide contains two primary labile functional groups susceptible to degradation: the ester linkage and the amino acid backbone itself.

Hydrolytic Degradation

The most prevalent degradation pathway for esters is hydrolysis, which for glycine p-nitrophenyl ester results in the cleavage of the ester bond to yield glycine and p-nitrophenol. This reaction is highly dependent on pH and temperature.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis, this pathway is relevant, especially given the acidic nature of the hydrobromide salt.[4]

  • Base-Catalyzed Hydrolysis: In neutral to basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This is typically the most rapid hydrolysis pathway for esters.[4]

  • Water-Catalyzed Hydrolysis: In the neutral pH range, direct hydrolysis by water can occur, although this is generally a much slower process compared to acid or base-catalyzed hydrolysis.

The kinetics of hydrolysis can be significantly influenced by the presence of buffers and other excipients in a formulation.[6]

Thermal Decomposition

At elevated temperatures, beyond hydrolysis in the presence of moisture, the molecule can undergo thermal decomposition. For amino acids like glycine, thermal decomposition can be a complex process involving decarboxylation, deamination, and condensation reactions to form peptides or cyclic derivatives like diketopiperazines.[7][8][9][10] The p-nitrophenyl group may also be susceptible to degradation at high temperatures.

Experimental Analysis of Thermal Stability and Degradation

A thorough investigation of the stability of glycine p-nitrophenyl ester hydrobromide requires a multi-faceted approach, employing several analytical techniques.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential first steps in characterizing the solid-state thermal stability.[11]

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.[12]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, the presence of volatiles like water, and the overall thermal stability of the material.[13]

  • Sample Preparation: Accurately weigh 3-5 mg of glycine p-nitrophenyl ester hydrobromide into an aluminum pan.

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • DSC Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • TGA Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a rate of 10°C/min under a nitrogen purge.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak of any endothermic (melting) or exothermic (decomposition) events.

    • From the TGA thermogram, determine the onset of mass loss and the percentage of mass lost at different temperature intervals.

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing degradation pathways.[5][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[15]

  • Sample Preparation: Prepare stock solutions of glycine p-nitrophenyl ester hydrobromide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Expose the solid compound to 105°C for 48 hours.

    • Thermal Degradation (Solution): Heat the sample solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid and solution samples to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the polar glycine and p-nitrophenol from the parent ester.

  • Detection: Use a UV detector set at a wavelength that allows for the detection of both the p-nitrophenyl ester and its degradation products (e.g., 270 nm).

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Degradation and Experimental Workflow

Visual models are invaluable for conceptualizing complex chemical processes and experimental designs.

cluster_degradation Primary Degradation Pathways GNE_HBr Glycine p-Nitrophenyl Ester Hydrobromide Hydrolysis Hydrolysis (H₂O, H⁺, OH⁻) GNE_HBr->Hydrolysis Ester Cleavage Thermal_Decomp Thermal Decomposition (Heat) GNE_HBr->Thermal_Decomp Solid & Solution State Glycine Glycine Hydrolysis->Glycine pNP p-Nitrophenol Hydrolysis->pNP Thermal_Decomp->Glycine Decarboxylation_Products Decarboxylation Products (e.g., Methylamine) Thermal_Decomp->Decarboxylation_Products Diketopiperazine 2,5-Diketopiperazine (Cyclic dipeptide) Thermal_Decomp->Diketopiperazine

Primary degradation pathways of glycine p-nitrophenyl ester hydrobromide.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: Glycine p-Nitrophenyl Ester HBr Sample Thermal_Analysis Thermal Analysis (DSC & TGA) Start->Thermal_Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Data_Interpretation Data Interpretation & Pathway Elucidation Thermal_Analysis->Data_Interpretation HPLC_Development Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Development HPLC_Analysis HPLC Analysis of Stressed Samples Forced_Degradation->HPLC_Analysis HPLC_Development->HPLC_Analysis HPLC_Analysis->Data_Interpretation Report Generate Stability Report Data_Interpretation->Report

Logical workflow for the stability assessment of glycine p-nitrophenyl ester hydrobromide.

Conclusion and Recommendations

The stability of glycine p-nitrophenyl ester hydrobromide is a critical parameter that dictates its storage, handling, and application in sensitive processes like peptide synthesis. The primary degradation pathways are hydrolysis of the ester linkage and thermal decomposition of the amino acid moiety. A comprehensive stability assessment should involve a combination of thermal analysis techniques (DSC and TGA) and forced degradation studies coupled with a validated stability-indicating HPLC method.

For optimal stability, it is recommended to store glycine p-nitrophenyl ester hydrobromide in a cool, dry environment, protected from light and moisture. The inherent acidity of the hydrobromide salt may provide some protection against base-catalyzed hydrolysis, but this needs to be weighed against the potential for acid-catalyzed degradation. For formulated products, careful consideration of pH and excipient compatibility is essential to ensure the integrity of this valuable reagent.

References

  • PrepChem. Synthesis of glycine p-nitrophenyl ester. [Link]

  • Google Patents. US3994954A - Process for preparing substituted glycines.
  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Weiss, H. C., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]

  • ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]

  • Fife, T. H. (1969). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Journal of the American Chemical Society, 91(26), 7481-7485. [Link]

  • ResearchGate. Comparative study of the thermal decomposition behaviour of different amino acids and peptides. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

  • PubMed. Characterization of frozen solutions of glycine. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Glycine MSDS. [Link]

  • ResearchGate. Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2 ~. [Link]

  • University of Canterbury. Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. [Link]

  • PubMed. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. [Link]

  • PubMed. Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • PubChem. Glycine, N-(4-nitrophenyl)-. [Link]

  • PubChem. Glycine, N-(o-nitrophenyl)-, ethyl ester. [Link]

  • PubMed. The Assay of the Bromelains Using N alpha-CBZ-L-lysine P-Nitrophenyl Ester and N-CBZ-glycine P-Nitrophenyl Ester as Substrates. [Link]

  • Google Patents. US2793204A - Process for the synthesis of peptides.
  • Nature. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • Google Patents. EP0474334A2 - Process for preparing glycine in high yield.
  • Google Patents. EP0459803A1 - Method for purifying glycine.
  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Royal Society of Chemistry. Chemical Science. [Link]

  • Google Patents. US4622413A - Method for preparing amino acid ester hydrohalides.
  • bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

  • University of Melbourne. TGA-DSC. [Link]

  • Wikipedia. Glycine. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • BioResources. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. [Link]

  • ResearchGate. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. [Link]

  • PubMed. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. [Link]

  • ResearchGate. (PDF) Growth and Characterization of Glycine Hydrobromide Crystals. [Link]

Sources

Methodological & Application

Step-by-step spectrophotometric assay protocol with glycine p-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Spectrophotometric Assay Protocol for Cysteine Proteases Using N-CBZ-Glycine p-Nitrophenyl Ester

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Enzyme Kinetics, Protease Inhibitor Screening, and Bioprocess Quality Control

Mechanistic Principles & Assay Architecture

The quantification of cysteine protease activity (e.g., bromelain, papain, and ficin) requires a highly sensitive, continuous kinetic readout. The use of N-CBZ-glycine p-nitrophenyl ester (Z-Gly-pNP) serves as a gold-standard chromogenic substrate for this purpose, originally adapted for bromelain characterization in foundational methodologies (1)[1].

The Causality of the Chemistry:

  • Substrate Specificity (The Z-group): The N-carbobenzoxy (CBZ or Z) protecting group prevents exopeptidase degradation, forcing the enzyme to act strictly as an endopeptidase/esterase at the ester bond.

  • Signal Generation (The pNP leaving group): Upon nucleophilic attack by the enzyme's active-site thiolate (Cys25 in papain-like proteases), the ester bond is cleaved. This liberates p-nitrophenol, which rapidly ionizes in slightly alkaline buffers (pH 8.0) to the p-nitrophenolate anion. This anion exhibits a strong, distinct absorbance shift detectable between 340 nm and 405 nm (2)[2].

  • Solvent Dynamics: p-Nitrophenyl esters are notoriously susceptible to spontaneous autohydrolysis in aqueous environments. To maintain substrate integrity, Z-Gly-pNP must be dissolved in an anhydrous organic solvent (e.g., acetonitrile) and introduced to the aqueous phase only at the moment of reaction initiation (3)[3].

Experimental Workflow

AssayArchitecture cluster_reagents Reagent Architecture Sub Z-Gly-pNP Hydrophobic Substrate in Acetonitrile Rxn Kinetic Reaction Substrate Injection Cleavage of Ester Bond Sub->Rxn Initiates Hydrolysis Buf Assay Buffer Tris-HCl pH 8.0 + DTT + EDTA Act Activation Phase 37°C Pre-incubation Reduces Active Site Buf->Act Maintains pH & Chelates Metals Enz Cysteine Protease e.g., Bromelain Catalytic Cys25 Enz->Act Unfolds to Active State Act->Rxn Activated Enzyme Det Spectrophotometry λ = 405 nm Monitors pNP Release Rxn->Det Liberates p-Nitrophenolate Ana Data Pipeline Calculate Specific Activity (U/mg) Det->Ana Linear Rate (ΔA/min)

Figure 1: End-to-end workflow of the Z-Gly-pNP spectrophotometric assay.

Reagent Formulation & Causality

To ensure a self-validating and reproducible system, reagents must be prepared with strict adherence to the following physicochemical rules:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0):

    • Formulation: 0.1 M Tris base, adjusted to pH 8.0 with HCl at room temperature.

    • Additives (Prepare Fresh): Add 5 mM Dithiothreitol (DTT) and 2 mM EDTA immediately before use.

    • Causality: The catalytic triad of cysteine proteases relies on a reduced sulfhydryl group. DTT maintains this reduced state. EDTA is critical as it chelates trace divalent cations (Cu²⁺, Zn²⁺) that would otherwise catalyze the rapid oxidation of both DTT and the enzyme's active site.

  • Substrate Stock (50 mM Z-Gly-pNP):

    • Formulation: Dissolve 16.5 mg of Z-Gly-pNP (MW: 330.3 g/mol ) in 1.0 mL of 100% anhydrous Acetonitrile.

    • Causality: Prevents background autohydrolysis. Store at -20°C in a desiccated, light-protected tube.

  • Enzyme Working Solution:

    • Formulation: Dilute the protease (e.g., Bromelain) to 10–50 µg/mL in the Assay Buffer. Keep on ice until the activation phase.

The Self-Validating Microplate Protocol

This protocol is designed for a 96-well, flat-bottom, clear microplate (200 µL total reaction volume). A robust assay must control for non-enzymatic substrate hydrolysis and background protein absorbance.

Step 1: Plate Layout & Blanking Strategy Set up the microplate with three critical conditions to ensure self-validation:

  • Test Wells: Measures total pNP release (Enzyme + Substrate).

  • Substrate Blank Wells: Measures spontaneous autohydrolysis (Buffer + Substrate). Critical for baseline subtraction.

  • Enzyme Blank Wells: Measures background absorbance of the protein extract (Enzyme + Buffer + Acetonitrile vehicle).

Step 2: Enzyme Activation (Pre-incubation)

  • Dispense 190 µL of Assay Buffer into the Substrate Blank wells.

  • Dispense 180 µL of Assay Buffer + 10 µL of Enzyme Working Solution into the Test and Enzyme Blank wells.

  • Incubate the microplate in the spectrophotometer at 37°C for 10 minutes . Insight: This pre-incubation is non-negotiable; it allows DTT to fully reduce the catalytic Cys25 residue, ensuring maximum initial velocity ( V0​ ).

Step 3: Reaction Initiation & Kinetic Read

  • Rapidly inject 10 µL of 100% Acetonitrile into the Enzyme Blank wells.

  • Rapidly inject 10 µL of the 50 mM Z-Gly-pNP Substrate Stock into the Test and Substrate Blank wells. (Final substrate concentration = 2.5 mM; Final Acetonitrile = 5% v/v).

  • Immediately mix the plate (orbital shake for 3 seconds) and begin reading absorbance at 405 nm .

  • Record data every 30 seconds for 5 to 10 minutes at 37°C.

Analytical Pipeline & Data Processing

Extract the absorbance values and plot A405​ versus Time (minutes). Identify the linear portion of the curve (typically the first 2–4 minutes) to calculate the initial velocity ( ΔA405​/min ).

1. Corrected Reaction Rate: ΔA405​/min (Corrected)=(ΔA405​/min)Test​−(ΔA405​/min)Substrate Blank​

2. Specific Activity Calculation: To convert the absorbance rate to micromoles of product per minute (Units), apply the Beer-Lambert law. The molar extinction coefficient ( ε ) of p-nitrophenolate at 405 nm (pH 8.0) is 18.3 mM⁻¹ cm⁻¹ .

For a 200 µL volume in a standard 96-well plate, the pathlength ( l ) is approximately 0.58 cm .

Apparent ε(εapp​)=18.3×0.58=10.61 mM−1

Volumetric Activity (U/mL)=εapp​×Venzyme​ΔA405​/min (Corrected)×Vtotal​​

Where Vtotal​ is 0.2 mL and Venzyme​ is 0.01 mL.

Specific Activity (U/mg)=Cenzyme​ (mg/mL)Volumetric Activity (U/mL)​

(One Unit (U) is defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under assay conditions).

Quantitative Assay Parameters & Troubleshooting

Table 1: Standardized Quantitative Parameters

ParameterSpecificationMechanistic Rationale
Detection Wavelength 405 nmPeak absorbance of the ionized p-nitrophenolate anion.
Reaction Temperature 37°COptimal thermodynamic state for papain-family proteases.
Final Substrate Conc. 2.5 mMEnsures saturating conditions ( [S]≫Km​ ) for zero-order kinetics.
Organic Co-solvent 5% (v/v) AcetonitrileKeeps Z-Gly-pNP soluble without denaturing the enzyme.
Extinction Coefficient 18,300 M⁻¹ cm⁻¹Standard value at pH 8.0; must be pathlength-corrected for microplates.

Table 2: Troubleshooting Self-Validating Controls

ObservationRoot Cause AnalysisCorrective Action
High rate in Substrate Blank Substrate autohydrolysis prior to assay.Prepare substrate fresh in anhydrous solvent. Do not introduce to aqueous buffer until initiation.
Non-linear Test kinetics (Plateau) Substrate depletion or enzyme oxidation.Decrease enzyme concentration or ensure DTT/EDTA were added fresh to the buffer.
Cloudy wells upon initiation Substrate precipitation.Ensure organic co-solvent final concentration does not drop below 5%. Mix plate immediately.

References

  • Silverstein, R.M. (1974). The assay of the bromelains using N-CBZ-L-lysine p-nitrophenylester and N-CBZ-glycine p-nitrophenyl ester as substrates. Anal Biochem 62: 478–484. 1

  • Mustafa, M., et al. (2022). Heterologous Expression and Catalytic Properties of Codon-Optimized Small-Sized Bromelain from MD2 Pineapple. MDPI Biology.2

  • Bauer, C.A., & Lofqvist, B. (1973). Studies of the Heterogeneity of Streptomyces griseus - Protease. Isolation and Characterization of an Alkaline Serine Protease. Acta Chemica Scandinavica. 3

Sources

How to use glycine p-nitrophenyl ester hydrobromide as a protease substrate

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: How to Use Glycine p-Nitrophenyl Ester Hydrobromide as a Protease Substrate

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Protease Activity Measurement Using Glycine p-Nitrophenyl Ester Hydrobromide

Welcome to a detailed exploration of Glycine p-Nitrophenyl Ester Hydrobromide (GPN), a versatile chromogenic substrate for the continuous monitoring of certain protease activities. This guide moves beyond simple instructions to provide the foundational knowledge and practical insights required to design, execute, and interpret robust protease assays. We will delve into the biochemical principles, explain the rationale behind protocol steps, and equip you with the tools to validate your findings.

The Principle: Visualizing Enzymatic Action

At its core, a successful enzyme assay provides a reliable and measurable signal that is directly proportional to the activity of the enzyme of interest. Chromogenic substrates like GPN are elegant tools for this purpose. The fundamental principle rests on a simple enzymatic reaction that produces a colored product.

Glycine p-nitrophenyl ester is composed of a glycine molecule linked to a p-nitrophenyl group via an ester bond. In the presence of a suitable protease, this bond is hydrolyzed. This cleavage event releases two products: glycine and p-nitrophenol (pNP). While GPN and glycine are colorless, the liberated p-nitrophenol, particularly under neutral to alkaline conditions (pH > 7), exhibits a distinct yellow color. This color change is due to the formation of the p-nitrophenolate ion, which strongly absorbs light at a wavelength of 405-410 nm.[1][2]

By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer or plate reader, we can directly quantify the rate of product formation and, by extension, the activity of the protease.

cluster_products sub Glycine p-Nitrophenyl Ester (Colorless Substrate) prod1 Glycine sub->prod1 Enzymatic Cleavage prod2 p-Nitrophenol (Yellow Product, absorbs at 405 nm) enz Protease water H₂O react_center sub->react_center water->react_center react_center->prod1 Protease

Caption: Enzymatic hydrolysis of GPN by a protease to yield glycine and the chromophore p-nitrophenol.

Substrate Specificity and Considerations

GPN is a relatively simple substrate. The cleavage event occurs at the ester bond following a single glycine residue. This makes it suitable for assaying certain types of peptidases or proteases with broad specificity.[3] It is generally not an ideal substrate for highly specific proteases like trypsin, which preferentially cleaves after lysine or arginine residues, or chymotrypsin, which favors large hydrophobic residues like phenylalanine or tyrosine.[4][5][6]

Why this matters: Before commencing, it is crucial to confirm if your protease of interest has known activity towards small N-terminal amino acid esters. A literature search or a preliminary screen against a panel of substrates is highly recommended. Using GPN with an inappropriate enzyme will yield no activity, not because the enzyme is inactive, but because the substrate is incorrect.

Designing a Self-Validating Protocol

A robust protocol is one that has built-in checks and balances. For GPN assays, this means including the right controls to ensure the signal you measure is genuinely from the enzymatic activity you intend to study.

  • No-Enzyme Control: This is the most critical control. It consists of all reaction components except the enzyme. This sample accounts for the rate of spontaneous, non-enzymatic hydrolysis of GPN in the assay buffer.[2] The rate of this control reaction must be subtracted from the rate of your enzyme-containing reactions.

  • No-Substrate Control: This sample contains the enzyme in assay buffer but no GPN. This accounts for any background absorbance from the enzyme preparation itself.

  • Inhibitor Control (Optional but Recommended): If a known inhibitor for your protease exists, running a reaction in its presence should abolish the signal. This provides strong evidence that the measured activity is specific to your target enzyme.

Key Experimental Parameters: A Quantitative Look

Optimizing assay conditions is paramount for achieving accurate and reproducible results. The interplay between pH, substrate concentration, and temperature dictates the success of the experiment.

ParameterRecommended RangeRationale & Key Considerations
Wavelength (λ) 405 - 410 nmThis is the absorbance maximum for the p-nitrophenolate ion. Using this wavelength provides the highest sensitivity.
pH 7.0 - 9.0This is a critical parameter. Enzyme activity is pH-dependent. Concurrently, the molar extinction coefficient of pNP is highly pH-dependent, increasing significantly at more alkaline pH.[1] An optimal pH must be found that balances enzyme stability/activity with signal strength.
Temperature 25 - 37 °CProtease activity is temperature-dependent. The chosen temperature must be kept constant throughout the assay. 37 °C is common for mammalian enzymes, but should be optimized.[7]
Substrate Conc. 0.5 - 5 mMThe concentration should ideally be at or above the enzyme's Km for GPN to ensure the reaction rate is dependent on enzyme concentration, not substrate availability (zero-order kinetics).[3] Solubility may be a limiting factor.
Molar Extinction (ε) ~18,000 M⁻¹cm⁻¹This value for p-nitrophenol is essential for converting absorbance units into molar concentration. Note: This value is valid at pH ≥ 8. It decreases significantly at lower pH values.[2][8]

Experimental Protocols

A. Reagent Preparation
  • Assay Buffer: A common starting point is 50 mM Tris-HCl or 50 mM HEPES buffer, pH 7.5. The optimal buffer and pH should be determined empirically for your specific protease.

  • GPN Stock Solution (100 mM): Glycine p-nitrophenyl ester hydrobromide has limited solubility in aqueous buffers.

    • Weigh the required amount of GPN powder.

    • Dissolve in a minimal volume of Dimethyl Sulfoxide (DMSO). Many p-nitrophenyl substrates are dissolved this way.[9]

    • Aliquot and store at -20°C, protected from light and moisture. Before use, warm the aliquot to room temperature to ensure it is fully dissolved.

  • Enzyme Stock Solution: Prepare a concentrated stock of your purified protease in a suitable, stabilizing buffer (e.g., containing glycerol). Determine the protein concentration accurately. Store in aliquots at -80°C.

  • Stop Solution (for End-Point Assay): 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11. This solution will halt the enzymatic reaction and maximize the color of the p-nitrophenolate ion.

B. Protocol 1: Continuous Kinetic Assay (96-Well Plate)

This method is preferred as it allows for the direct measurement of the initial reaction rate.

cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition p1 Equilibrate plate reader and reagents to assay temp (e.g., 37°C) p2 Prepare reaction mix: Assay Buffer + GPN Substrate p1->p2 p3 Prepare Enzyme Dilutions p2->p3 a1 Add Enzyme Dilutions to appropriate wells p3->a1 a2 Add Reaction Mix to all wells to start the reaction a1->a2 a3 Place plate in reader immediately a2->a3 r1 Read Absorbance at 405 nm every 30-60 seconds for 10-30 minutes a3->r1

Caption: Workflow for the continuous kinetic protease assay using GPN.

Procedure:

  • Setup: Turn on the microplate reader and set it to the assay temperature (e.g., 37°C). Set the reading parameters to kinetic mode, measuring absorbance at 405 nm every 60 seconds for 20 minutes.

  • Plate Layout: Design your plate map, including blanks, no-enzyme controls, and several dilutions of your enzyme.

  • Reagent Addition:

    • Prepare a master mix of Assay Buffer and GPN substrate. For a final concentration of 1 mM GPN in a 200 µL reaction volume, you would create a master mix with 1.1 mM GPN (to account for the volume of enzyme added later).

    • Add the appropriate volume of Assay Buffer or inhibitor solution to the wells.

    • Add your diluted enzyme solutions to the appropriate wells.

  • Initiate Reaction: Add the GPN master mix to all wells to start the reaction. It is often more accurate to add the enzyme last to wells already containing the buffer/substrate mix.

  • Measure: Immediately place the plate in the reader and begin data acquisition.

C. Protocol 2: End-Point Assay

This method is useful for high-throughput screening or when a kinetic plate reader is unavailable.

Procedure:

  • Setup: Prepare reactions in microcentrifuge tubes or a 96-well plate. Pre-warm all components to the assay temperature in a water bath or incubator.

  • Reaction:

    • To each tube/well, add Assay Buffer and your enzyme sample.

    • Initiate the reaction by adding the GPN substrate solution.

    • Incubate at the desired temperature for a predetermined time (e.g., 30 minutes). This time must be within the linear range of the reaction, which should be determined in preliminary kinetic experiments.

  • Stop Reaction: Add an equal volume of Stop Solution (e.g., 100 µL of 0.2 M Na₂CO₃ to a 100 µL reaction) to each well.

  • Measure: Read the final absorbance of each well at 405 nm.

Data Analysis and Interpretation

The goal is to convert the rate of absorbance change (ΔAbs/min) into a specific activity value (e.g., µmol of product/min/mg of enzyme).

  • Calculate the Rate: For the kinetic assay, plot Absorbance vs. Time for each well. The slope of the initial linear portion of this curve is your reaction rate (V₀) in Abs/min. Remember to subtract the slope of the no-enzyme control.

  • Apply the Beer-Lambert Law:

    • A = εcl, where:

      • A = Absorbance (dimensionless)

      • ε = Molar extinction coefficient (for pNP, ~18,000 M⁻¹cm⁻¹)[2]

      • c = Concentration (M)

      • l = Path length (cm)

    • Rearranging for concentration: c = A / (ε * l)

  • Calculate Specific Activity:

    Rate (M/min) = (ΔAbs / min) / (ε * l)

    Specific Activity (µmol/min/mg) = [Rate (M/min) * Reaction Volume (L) * 10⁶ (µmol/mol)] / [Enzyme amount (mg)]

    Note on Path Length (l): For 96-well plates, the path length is dependent on the volume in the well. This can be measured, but for a standard 200 µL volume in a flat-bottom plate, it is typically around 0.5-0.6 cm. For highest accuracy, a standard curve of p-nitrophenol should be generated using the same buffer and plate format to create a direct conversion factor between absorbance and moles of product.

By following these detailed guidelines, you will be well-equipped to use Glycine p-Nitrophenyl Ester Hydrobromide not just as a reagent, but as a precise tool for quantitative protease analysis, ensuring your results are both accurate and scientifically sound.

References

  • Wikipedia. Chymotrypsin. [Link]

  • Szabo, A., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. PMC. [Link]

  • Hedstrom, L., et al. (1996). Converting Trypsin to Chymotrypsin: Structural Determinants of S1' Specificity. Biochemistry. [Link]

  • Chemistry LibreTexts. (2023). Chymotrypsin. [Link]

  • Gáspári, Z., et al. (2003). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. [Link]

  • MDPI. (n.d.). pH. [Link]

  • Limin, Z., et al. (2006). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. PMC. [Link]

  • BI 171 Lab # 8. (n.d.). How good are you at micropipetting – FOR REAL?. [Link]

  • GenScript. Caspase-3 Colorimetric Assay Kit Cat. No. L00289. [Link]

  • Chegg.com. (2020). Solved The molar extinction coefficient of p-nitrophenol at | Chegg.com. [Link]

  • Zhang, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. [Link]

  • Takami, H., et al. (1992). Substrate Specificity of Thermostable Alkaline Protease from Bacillus sp. No. AH-tOt. J-STAGE. [Link]

  • Assay Genie. Trypsin Activity Colorimetric Assay Kit. [Link]

  • Bonnett, S.A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]

  • Chappell, A.G., et al. (2023). A Biomaterial-Based Approach to Trypsin Sensing: Design and Optimization of Gelatin–Casein Films. PMC. [Link]

  • Chondrex, Inc. Trypsin Activity Assay Kit. [Link]

  • Broo, K., et al. (2002). Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. Journal of the American Chemical Society. [Link]

  • Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. [Link]

  • bioRxiv. (2023). Archaeal self-activating GPN-loop GTPases involve a lock-switch-rock mechanism for GTP hydrolysis. [Link]

  • Uppsala University. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase. [Link]

  • MDPI. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]

  • ResearchGate. (2025). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. [Link]

  • PMC. (n.d.). Archaeal GPN-loop GTPases involve a lock-switch-rock mechanism for GTP hydrolysis. [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. [Link]

  • Bowers Lab. Proteases. [Link]

  • PMC. (n.d.). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. [Link]

  • PMC. (n.d.). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

  • PubChem - NIH. Glycine, N-(4-nitrophenyl)-. [Link]

  • PMC. (2016). Biochemical and Structural Analysis of a Novel Esterase from Caulobacter crescentus related to Penicillin-Binding Protein (PBP). [Link]

  • ResearchGate. (2024). How can we conduct tests using p-nitrophenyl substrates?. [Link]

Sources

Measuring enzyme kinetics using glycine p-nitrophenyl ester hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Measuring Enzyme Kinetics Using Glycine p-Nitrophenyl Ester Hydrobromide: A Comprehensive Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glycine p-nitrophenyl ester hydrobromide (Gly-pNP·HBr) is a highly sensitive, versatile chromogenic substrate utilized for the kinetic characterization of aminopeptidases, esterases, and the promiscuous esterase activity of endoproteases such as papain, bromelain, and ficin[1]. This application note provides a comprehensive, self-validating protocol for determining Michaelis-Menten kinetic parameters ( Km​ , Vmax​ , kcat​ ) using this substrate, bridging the gap between theoretical enzymology and practical benchtop execution.

Mechanistic Rationale & Chemical Causality

To design a robust assay, one must understand the causality behind the chemical behavior of the substrate and the enzyme:

  • Why the Hydrobromide Salt? The free base form of glycine p-nitrophenyl ester is highly susceptible to intermolecular aminolysis (auto-condensation), where the nucleophilic primary amine of one molecule attacks the electrophilic ester carbonyl of another. The hydrobromide (HBr) salt protonates the primary amine ( −NH3+​ ), rendering it non-nucleophilic and dramatically increasing the stability of the substrate in stock solutions.

  • Chromogenic Detection: Enzymatic cleavage of the ester bond releases free glycine and p-nitrophenol (pNP)[2]. Detection relies on the pH-dependent ionization of pNP. At a pH above its pKa​ (~7.15), pNP deprotonates to form the p-nitrophenoxide anion, which exhibits a brilliant yellow color with an absorbance maximum at 405 nm[3].

  • Kinetic Pathway: For cysteine and serine proteases, the hydrolysis of Gly-pNP·HBr proceeds via an acyl-enzyme intermediate. The rapid release of pNP constitutes the "burst" phase (acylation), followed by the rate-limiting hydrolysis of the acyl-enzyme complex (deacylation)[4].

MechanisticPathway ES Enzyme + Gly-pNP·HBr (Michaelis Complex) Acyl Acyl-Enzyme Intermediate + Free p-Nitrophenol ES->Acyl k2 (Acylation) Deacyl Hydrolysis of Acyl-Enzyme Acyl->Deacyl H2O Regen Regenerated Enzyme + Free Glycine Deacyl->Regen k3 (Deacylation)

Figure 1: Kinetic pathway of Gly-pNP·HBr hydrolysis via an acyl-enzyme intermediate.

Experimental Execution: Workflow Design

Because the molar extinction coefficient ( ϵ ) of pNP is highly dependent on pH, the assay design must be dictated by the optimal pH of your target enzyme:

  • Continuous Assay (Real-Time): If the enzyme's optimal pH is ≥7.5 , the released pNP ionizes immediately in the reaction buffer. Absorbance at 405 nm can be monitored continuously.

  • Stopped Assay (Endpoint): If the enzyme requires an acidic or neutral pH (e.g., pH 5.0 - 6.5), the released pNP will remain predominantly protonated and colorless. The reaction must be quenched with a strong base (e.g., 0.1 M NaOH) to simultaneously halt enzymatic activity and fully ionize the pNP for detection[5].

AssayWorkflow Substrate Prepare Gly-pNP·HBr (1-10 mM Stock in DMSO) Mix Initiate Reaction (Mix Substrate + Enzyme) Substrate->Mix Enzyme Equilibrate Enzyme in Assay Buffer Enzyme->Mix Incubate Incubate at Target Temp (e.g., 25°C - 37°C) Mix->Incubate Decision Assay Type? Incubate->Decision Continuous Continuous Assay Read Absorbance at 405 nm Decision->Continuous pH > 7.5 Stopped Stopped Assay Add 0.1 M NaOH Decision->Stopped pH < 7.5 ReadStop Read Absorbance at 405 nm Stopped->ReadStop

Figure 2: Experimental workflow for continuous and stopped enzyme assays using Gly-pNP·HBr.

Self-Validating Protocol

Trustworthiness requires a self-validating system. You must generate a p-nitrophenol standard curve in your specific assay buffer to account for matrix effects on the extinction coefficient, rather than relying on theoretical ϵ values.

Step 1: Standard Curve Generation (System Validation)

  • Prepare a 1 mM stock of pure p-nitrophenol in your exact assay buffer (or stop solution, if using a stopped assay).

  • Create a dilution series (0, 10, 20, 40, 60, 80, 100 μM ).

  • Measure absorbance at 405 nm. Plot A405​ vs. Concentration. The slope is your empirical extinction coefficient ( ϵapp​ ).

Step 2: Substrate Preparation

  • Dissolve Gly-pNP·HBr in anhydrous DMSO to a concentration of 50 mM. Causality: DMSO prevents the premature spontaneous hydrolysis that occurs in aqueous solutions.

  • Dilute to working concentrations (e.g., 0.1 mM to 5.0 mM) in assay buffer immediately before use[6].

Step 3: Enzymatic Assay (Stopped Method Example)

  • Equilibration: Add 900 μL of Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a microtube. For cysteine proteases, include 2 mM DTT and 2 mM EDTA[7]. Pre-incubate at the target temperature (e.g., 37°C).

  • Initiation: Add 50 μL of the Gly-pNP·HBr working solution. Mix thoroughly.

  • Catalysis: Add 50 μL of Enzyme solution (e.g., 1-10 μg/mL final concentration)[2]. Start the timer.

  • Quenching: At specific time intervals (e.g., 2, 4, 6, 8, 10 minutes), transfer 100 μL of the reaction mixture into 900 μL of Stop Solution (0.1 M NaOH). Causality: The high pH denatures the enzyme, stopping the reaction, and shifts the pNP equilibrium entirely to the highly absorbing phenoxide ion.

  • Measurement: Read absorbance at 405 nm against a substrate blank (buffer + substrate + stop solution, no enzyme)[3].

Data Interpretation & Kinetic Modeling

Convert the ΔA405​/min to reaction velocity ( v , in μM/min ) using the empirical ϵapp​ derived from Step 1. Plot v against substrate concentration [S] and fit to the Michaelis-Menten equation ( v=Km​+[S]Vmax​[S]​ ) using non-linear regression.

Table 1: Representative Kinetic Parameters for Proteases using p-Nitrophenyl Ester Substrates (Note: Parameters vary based on buffer composition, temperature, and specific substrate derivatives like N-CBZ-Gly-pNP).

Enzyme TargetSubstrate Variant Km​ ( mM ) kcat​ ( s−1 )Optimal pHReference
Recombinant BromelainN-CBZ-Gly-pNP0.0341.936.0 - 8.0
Stem BromelainN-CBZ-Lys-pNP1.17N/A8.0[8]
Fruit BromelainN-CBZ-Lys-pNP0.39N/A8.0[8]
PapainGly-pNP derivatives0.34~2.506.5[6]
FicinGly-pNP derivatives0.43Variable6.5[6]

Troubleshooting & Best Practices

  • High Background Absorbance: Gly-pNP·HBr is prone to spontaneous hydrolysis at alkaline pH. If conducting a continuous assay at pH > 8.0, you must measure the non-enzymatic hydrolysis rate (blank without enzyme) and subtract it from the enzymatic rate to prevent artificial inflation of Vmax​ [3].

  • Substrate Insolubility: p-nitrophenyl esters have limited aqueous solubility. Keep the final DMSO concentration below 5% (v/v) to prevent enzyme denaturation while maintaining substrate solubility.

  • Loss of Enzyme Activity: Cysteine proteases (e.g., papain, bromelain) require reducing agents (e.g., 2-5 mM DTT or cysteine) and metal chelators (e.g., 1-2 mM EDTA) in the assay buffer to maintain the active-site thiol group in a reduced state and prevent heavy metal inhibition[7],[6].

References

  • [7] Characterisation and assessment of the role of barley malt endoproteases during malting and mashing. Department of Primary Industries, Queensland. URL: [Link]

  • [5] A New Pepstatin-Insensitive Thermopsin-Like Protease Overproduced in Peptide-Rich Cultures of Sulfolobus solfataricus. MDPI. URL: [Link]

  • [2] Evidence for tryptophan residues being essential to the activity of papain. Taylor & Francis Online. URL: [Link]

  • [6] Biochemical and PMF MALDI-TOF Analyses of Two Novel Papain-Like Plant Proteinases. SEDICI (Universidad Nacional de La Plata). URL: [Link]

  • Soluble Expression and Catalytic Properties of Codon-Optimized Recombinant Bromelain from MD2 Pineapple in Escherichia coli. Universiti Malaysia Sarawak (UNIMAS) Institutional Repository. URL: [Link]

  • [8] Comparative Study on Characterization of Bromelain Extracted from the Stem and Fruit of Pineapple (Ananas comosus). International Institute for Science, Technology and Education (IISTE). URL: [Link]

  • [3] Kinetic studies on recombinant stem bromelain. Scientific Research Publishing (SCIRP). URL: [Link]

  • [4] Chemical Mechanism of a Cysteine Protease, Cathepsin C, As Revealed by Integration of both Steady-State and Pre-Steady-State Solvent Kinetic Isotope Effects. American Chemical Society (ACS) Publications. URL: [Link]

Sources

Solid-phase peptide synthesis applications of glycine p-nitrophenyl ester hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide explores the advanced application of Glycine p-nitrophenyl ester hydrobromide (H-Gly-ONp·HBr) in Solid-Phase Peptide Synthesis (SPPS). Designed for peptide chemists and drug development professionals, this document bypasses routine coupling methodologies to focus on fragment condensation strategies that demand absolute stereochemical fidelity.

Mechanistic Rationale: The Active Ester Advantage

The synthesis of complex or highly sensitive peptides often fails when using standard in situ activation reagents (e.g., DIC, HATU) due to sequence-dependent epimerization or premature chain termination. Miklos Bodanszky’s introduction of the "active ester" method revolutionized peptide chemistry by decoupling the carboxyl activation step from the aminolysis step [1].

The Epimerization Problem: During standard carbodiimide activation of chiral amino acids, the highly reactive O-acylisourea intermediate can cyclize into an oxazolone (azlactone). Deprotonation at the chiral α-carbon of the oxazolone leads to rapid racemization/epimerization.

The H-Gly-ONp·HBr Solution: Glycine is the only achiral proteinogenic amino acid; it lacks a chiral α-carbon and therefore cannot form an epimerizable oxazolone. H-Gly-ONp·HBr is a bifunctional building block containing a protected amine (as a hydrobromide salt) and a pre-activated carboxyl group (as a p-nitrophenyl ester). By coupling an N-protected chiral amino acid (Fmoc-Xaa-OH) to H-Gly-ONp·HBr in solution, you create a pre-activated dipeptide block (Fmoc-Xaa-Gly-ONp). When this block is subsequently coupled to a solid-phase resin, the reaction relies entirely on the activated glycine carboxyl. This completely bypasses oxazolone formation at the chiral Xaa residue, ensuring zero epimerization at the coupling junction [2].

Quantitative Data & Physicochemical Properties

To effectively utilize H-Gly-ONp·HBr, its physicochemical constraints and kinetic profile must be understood relative to modern coupling reagents.

Table 1: Physicochemical Profile of H-Gly-ONp·HBr

PropertySpecificationMechanistic Implication
Molecular Formula C₈H₉BrN₂O₄N/A
Molecular Weight 277.07 g/mol Requires precise stoichiometric calculation for neutralization.
Appearance White to off-white powderYellowing indicates premature hydrolysis of the -ONp ester.
Amine Status Hydrobromide Salt (-NH₂·HBr)Prevents spontaneous self-condensation (polymerization).
Carboxyl Status p-Nitrophenyl Ester (-ONp)Highly stable leaving group; resistant to spontaneous hydrolysis.

Table 2: Comparative Analysis of SPPS Coupling Strategies

Coupling StrategyReagentsEpimerization RiskReaction KineticsPrimary Application
Phenolic Active Ester -ONp, -OPfpVirtually Zero Slow (Hours)Fragment condensation, racemization-prone sequences.
Carbodiimide DCC, DICModerate to HighFast (Minutes)Routine stepwise elongation (requires HOBt/Oxyma).
Aminium/Uronium HATU, HBTULow to ModerateVery Fast (Minutes)Sterically hindered amines, difficult sequences.

Mechanistic Workflow

The following diagram illustrates the logical flow of synthesizing a pre-activated dipeptide block and its subsequent application in SPPS.

G A Fmoc-Xaa-OH (Protected Amino Acid) C Solution-Phase Condensation Neutralization & Coupling A->C B H-Gly-ONp·HBr (Active Ester Building Block) B->C D Fmoc-Xaa-Gly-ONp (Pre-activated Dipeptide) C->D Isolation via Crystallization F Solid-Phase Aminolysis (HOBt Catalyzed) D->F E H2N-Peptidyl-Resin (Solid Support) E->F G Fmoc-Xaa-Gly-Peptidyl-Resin (Elongated Peptide Product) F->G Zero Epimerization

Fig 1: Mechanistic workflow for synthesizing and utilizing Fmoc-Xaa-Gly-ONp in SPPS.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure reaction integrity.

Protocol A: Solution-Phase Synthesis of Fmoc-Xaa-Gly-ONp

Objective: Condense a chiral protected amino acid with H-Gly-ONp·HBr without compromising the -ONp ester.

  • Pre-activation: Dissolve Fmoc-Xaa-OH (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM). Cool to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (10.0 mmol, 1.0 eq).

    • Causality: Activating at 0°C suppresses the formation of N-acylurea byproducts.

  • Neutralization (Critical Step): In a separate flask, suspend H-Gly-ONp·HBr (10.0 mmol, 1.0 eq) in 30 mL of DCM. Add N-methylmorpholine (NMM) (10.0 mmol, 1.0 eq) dropwise under vigorous stirring.

    • Causality: NMM neutralizes the HBr salt, liberating the nucleophilic free amine of glycine. A mild base like NMM is strictly required; stronger bases (like TEA or DIEA) can induce premature transesterification or degradation of the -ONp group [2].

    • Causality: Free H-Gly-ONp is prone to self-condensation (polymerization). Proceed immediately to Step 3.

  • Condensation: Transfer the neutralized H-Gly-ONp solution dropwise into the pre-activated Fmoc-Xaa-OH mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using a 7:3 Ethyl Acetate/Hexane system. The disappearance of the Fmoc-Xaa-OH spot and the emergence of a new, UV-active spot indicates reaction completion.

  • Workup: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 5% NaHCO₃ (2x), 5% Citric Acid (2x), and Brine (1x). Dry over MgSO₄, evaporate the solvent, and recrystallize the Fmoc-Xaa-Gly-ONp product from ethyl acetate/hexane.

Protocol B: Solid-Phase Fragment Coupling

Objective: Couple the pre-activated Fmoc-Xaa-Gly-ONp to a growing peptidyl-resin with absolute stereochemical retention.

  • Resin Preparation: Swell the H₂N-Peptidyl-Resin (1.0 mmol amine capacity) in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polystyrene/PEG matrix, maximizing the diffusion of the bulky dipeptide active ester into the internal porous network [3].

  • Coupling Mixture: Dissolve Fmoc-Xaa-Gly-ONp (3.0 mmol, 3.0 eq) and 1-Hydroxybenzotriazole (HOBt) (3.0 mmol, 3.0 eq) in minimal DMF. Add the solution to the swollen resin.

    • Causality:p-Nitrophenyl esters react significantly slower than in situ generated active esters. The addition of HOBt acts as a nucleophilic catalyst, transesterifying the -ONp ester into a highly reactive -OBt ester in situ, accelerating aminolysis without risking epimerization.

  • Aminolysis: Agitate the reaction vessel gently for 12 to 24 hours at room temperature.

  • Self-Validation (QC): Withdraw a few resin beads, wash with ethanol, and perform a Kaiser (Ninhydrin) Test.

    • Pass: Beads remain colorless/yellow (Primary amines are fully acylated).

    • Fail: Beads turn deep blue (Incomplete coupling; extend reaction time or re-treat with fresh active ester).

  • Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Visual Cue: The liberated p-nitrophenol byproduct is bright yellow in basic/neutral DMF. Continue washing until the flow-through is completely colorless.

References

  • Bodanszky, M. (1955). Active esters in peptide synthesis. Nature, 175(4459), 685.

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(7), 1279-1283.

  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications (London), (21), 1259-1260.

Troubleshooting & Optimization

How to prevent spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Glycine p-Nitrophenyl Ester Hydrobromide (GPNPEH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this versatile substrate. Spontaneous hydrolysis is a significant concern that can compromise experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Understanding the Challenge: The Inherent Instability of GPNPEH

Glycine p-nitrophenyl ester hydrobromide is an effective chromogenic substrate used in various enzymatic assays. Its utility lies in the release of p-nitrophenol upon hydrolysis, a yellow-colored compound that can be easily quantified spectrophotometrically. However, this susceptibility to hydrolysis is also its primary liability.

The ester linkage in GPNPEH is prone to cleavage by water, a reaction known as spontaneous hydrolysis. This process is significantly accelerated by factors such as pH and temperature, leading to the accumulation of background signal (free p-nitrophenol) and depletion of the active substrate. This can result in inaccurate measurements of enzyme kinetics and other experimental artifacts.

The core of the problem lies in the chemical nature of the ester. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by hydroxide ions, meaning that as the pH increases towards neutral and alkaline conditions, the rate of spontaneous hydrolysis increases dramatically.

Frequently Asked Questions (FAQs)

Q1: Why is my GPNPEH solution already yellow before I start my assay?

A yellow color in your GPNPEH solution indicates the presence of p-nitrophenol, the product of hydrolysis. This is a clear sign that your substrate has prematurely degraded. The most common cause is dissolution in a buffer with a pH that is too high (neutral or alkaline). It can also be caused by prolonged storage in aqueous solution, even at a suitable pH, or exposure to elevated temperatures.

Q2: What is the optimal pH for storing and using GPNPEH?

To minimize spontaneous hydrolysis, GPNPEH should be handled and stored under acidic conditions. The ideal pH range for stock solutions and assay buffers before the initiation of the enzymatic reaction is between 3.0 and 5.0. In this range, the concentration of hydroxide ions is low, significantly slowing the rate of hydrolysis.

Q3: Can I prepare a large batch of GPNPEH in buffer and store it for future use?

This is strongly discouraged. GPNPEH is unstable in aqueous solutions over the long term, regardless of the pH. It is best practice to prepare fresh solutions immediately before each experiment. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and stored at -20°C or below.

Q4: How does temperature affect the stability of GPNPEH?

Temperature is a critical factor. Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is essential to keep GPNPEH, both in solid form and in solution, cool. Solid GPNPEH should be stored at 2-8°C. Stock solutions in organic solvents should be stored at -20°C. During experiments, all solutions containing GPNPEH should be kept on ice until the moment of use.

Q5: My enzyme is only active at a neutral or alkaline pH. How can I use GPNPEH?

This is a common challenge. The key is to minimize the time GPNPEH is exposed to the higher pH. The experimental workflow should be designed to introduce the GPNPEH to the high pH buffer containing the enzyme only at the very last moment before measurement begins. This "last-in" approach is detailed in the troubleshooting guide below.

Troubleshooting Guide: Preventing and Diagnosing Spontaneous Hydrolysis

This section provides a systematic approach to identifying and resolving issues related to GPNPEH instability.

Issue 1: High Background Signal in "No Enzyme" Control
  • Symptom: Your control wells (containing buffer and GPNPEH but no enzyme) show a significant and increasing absorbance over time.

  • Root Cause Analysis: This is the classic sign of spontaneous hydrolysis occurring under your assay conditions. The pH of your assay buffer is too high, or the temperature is elevated.

  • Solution Workflow:

    • Verify Buffer pH: Calibrate your pH meter and confirm that the pH of your assay buffer is within the optimal range for your enzyme.[1] If it is above 6.0, spontaneous hydrolysis is expected.

    • Implement "Last-In" Protocol: Do not pre-incubate GPNPEH in the high-pH assay buffer. Instead, prepare your reaction mixture with all components except GPNPEH. Add the GPNPEH solution as the final step to initiate the reaction and immediately begin your measurement.

    • Maintain Low Temperature: Keep all reagent tubes and plates on ice throughout the setup process. Only bring the reaction plate to the desired assay temperature just before reading.

    • Prepare Fresh Substrate: Always prepare your aqueous GPNPEH solution fresh for each experiment.

Issue 2: Inconsistent or Non-Reproducible Kinetic Data
  • Symptom: You observe significant variability between replicate wells or between experiments run on different days.

  • Root Cause Analysis: This can be due to inconsistent levels of pre-existing hydrolyzed substrate in your stock solutions or variations in the timing of your experimental setup.

  • Solution Workflow:

    • Switch to Organic Stock Solutions: Discontinue the use of aqueous stock solutions. Prepare a concentrated stock of GPNPEH in anhydrous DMSO. The solubility in DMSO is approximately 30 mg/mL.[2] Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Standardize Your Workflow: Create a detailed, step-by-step protocol for your assay setup. Pay close attention to incubation times and the order of reagent addition. Use a multichannel pipette for simultaneous addition of GPNPEH to multiple wells to ensure a consistent start time.

    • Perform a Substrate Quality Control Check: Before starting a series of experiments, you can quantify the amount of p-nitrophenol contamination in your GPNPEH. A detailed protocol for this is provided below.

Data Summary Table

ParameterRecommended ConditionRationale
Storage (Solid) 2-8°C, desiccatedMinimizes thermal and hydrolytic degradation.
Stock Solution Solvent Anhydrous DMSO or DMFGPNPEH is more stable in organic solvents.
Stock Solution Storage -20°C or -80°C, in aliquotsPrevents degradation and avoids freeze-thaw cycles.
Aqueous Solution pH pH 3.0 - 5.0Acidic conditions suppress spontaneous hydrolysis.
Assay Temperature Keep on ice until measurementReduces the rate of hydrolysis during setup.

Experimental Protocols

Protocol 1: Preparation of a Stable GPNPEH Stock Solution
  • Weigh out the required amount of Glycine p-nitrophenyl ester hydrobromide powder in a fume hood.

  • Add anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Quality Control Assay for GPNPEH Stock Solution

This protocol uses UV-Vis spectrophotometry to quantify the amount of contaminating p-nitrophenol. p-Nitrophenol has a distinct absorbance maximum at approximately 400-410 nm under alkaline conditions.[3][4][5]

  • Prepare a Blank: In a cuvette, add 990 µL of a 0.1 M sodium carbonate buffer (pH ~10-11).

  • Prepare the Sample: In a separate cuvette, add 990 µL of the same alkaline buffer.

  • Add 10 µL of your GPNPEH stock solution (e.g., 100 mM in DMSO) to the sample cuvette. Mix thoroughly. The alkaline buffer will rapidly hydrolyze any remaining GPNPEH and deprotonate all p-nitrophenol to the yellow p-nitrophenolate ion.

  • Measure Absorbance: Zero the spectrophotometer with the blank cuvette. Measure the absorbance of the sample cuvette at 400 nm.

  • Calculate Contamination: Use the Beer-Lambert law (A = εbc) to determine the concentration of p-nitrophenol. The molar extinction coefficient (ε) for p-nitrophenol at 400 nm and alkaline pH is approximately 18,000 M⁻¹cm⁻¹.

    • Concentration (M) = Absorbance / (18,000 M⁻¹cm⁻¹ * 1 cm)

    • Compare this concentration to the nominal concentration of your stock solution to determine the percentage of hydrolysis. A fresh, high-quality stock should have minimal contamination.

Visualizing the Workflow

Logical Flow for Minimizing Hydrolysis

This diagram illustrates the decision-making process and workflow for handling GPNPEH to ensure experimental success.

GPNPEH_Workflow Workflow for GPNPEH Handling cluster_prep Preparation & Storage cluster_assay Assay Setup cluster_qc Quality Control start Start: Obtain Solid GPNPEH store_solid Store Solid at 2-8°C, Desiccated start->store_solid dissolve Dissolve in Anhydrous DMSO store_solid->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store Stock at -20°C aliquot->store_stock prep_rxn Prepare Reaction Mix (Buffer + Enzyme, etc.) on Ice store_stock->prep_rxn Use Fresh Aliquot prep_buffer Prepare Assay Buffer (Enzyme's Optimal pH) prep_buffer->prep_rxn add_gpnpeh Add GPNPEH Stock Last to Initiate Reaction prep_rxn->add_gpnpeh measure Immediately Measure Absorbance add_gpnpeh->measure qc_check Is Background High? measure->qc_check troubleshoot Troubleshoot: Check pH, Temp, Workflow qc_check->troubleshoot Yes proceed Proceed with Confidence qc_check->proceed No

Caption: Decision workflow for handling Glycine p-nitrophenyl ester hydrobromide.

References

  • Gomori, G. (1955). Preparation of Buffers for Use in Enzyme Studies. In Methods in Enzymology (Vol. 1, pp. 138-146). Academic Press.
  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • Saeed, A., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Biotechnology Letters, 38(12), 2029-2034.
  • Saima, S., et al. (2013). Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17.
  • University of California, Davis. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Retrieved from [Link]

Sources

Optimizing pH conditions for glycine p-nitrophenyl ester hydrobromide enzyme assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing pH conditions in enzyme assays utilizing glycine p-nitrophenyl ester hydrobromide (GPN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving accurate and reproducible results. Here, we move beyond simple instructions to explain the fundamental principles governing your assay's success.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for my GPN enzyme assay?

The pH of your reaction buffer is arguably the most critical variable in an enzyme assay. It governs two key aspects of the reaction:

  • Enzyme Activity: Every enzyme possesses a characteristic three-dimensional structure essential for its function. This structure is maintained by various interactions, including ionic bonds between amino acid residues.[1] Changes in pH alter the ionization state of these residues, particularly those within the active site, which can drastically affect substrate binding and catalytic efficiency.[2][3] Most enzymes exhibit a narrow optimal pH range where their activity is highest; deviating from this can lead to reduced activity or even irreversible denaturation at extreme pH values.[1][2][3][4]

  • Substrate and Product Stability: The GPN substrate itself is an ester, which is susceptible to spontaneous hydrolysis (breakdown in water), a reaction that is highly dependent on pH.[5] This non-enzymatic hydrolysis rate increases significantly at more acidic or basic pH, leading to a high background signal that can mask the true enzymatic activity.[5] Furthermore, the product, p-nitrophenol (pNP), is a pH indicator. Its yellow color, measured spectrophotometrically (typically around 405-410 nm), is only apparent when the phenolate ion is formed, which occurs at a pKa of approximately 7.2.[5] Therefore, the pH must be controlled to ensure both a stable baseline and consistent color development.

Q2: How do I select the right buffer for my experiment?

Choosing the correct buffer is essential for maintaining a stable pH throughout your experiment.[6] The primary rule is to select a buffer with a pKa value within one pH unit of your target experimental pH.[7] This ensures the buffer has adequate capacity to resist pH fluctuations.[7][8]

Here is a table of common biological buffers and their useful pH ranges:

BufferpKa at 25°CUseful pH RangeNotes
Citrate3.13, 4.76, 6.403.0 - 6.2Can chelate metal ions.
Acetate4.763.8 - 5.8Commonly used for enzymes active at acidic pH.[8]
MES6.155.5 - 6.7A "Good's" buffer, low metal binding.
Phosphate7.206.2 - 8.2Widely used, but can inhibit some enzymes (e.g., kinases).[8][9]
HEPES7.556.8 - 8.2A "Good's" buffer, less sensitive to temperature changes.[6][8]
Tris8.067.5 - 9.0pH is highly sensitive to temperature changes. Can interact with some metal ions.[8][9]
Glycine-NaOH9.608.6 - 10.6Often used for assays requiring higher pH.[10]

When making your selection, also consider potential interactions between the buffer components and your enzyme or cofactors.[6][9] For instance, phosphate buffers can be inhibitory to certain enzymes, while Tris buffers might interfere with reactions involving metal ions.[9]

Q3: What is a typical starting concentration for my buffer?

A buffer concentration between 25-100 mM is generally sufficient to provide adequate buffering capacity for most enzyme assays without introducing significant ionic strength effects.[9] However, the optimal concentration can be enzyme-specific and may require empirical determination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your GPN assays.

Problem: High background signal in my "no-enzyme" control wells.

  • Underlying Cause: This almost always indicates a high rate of spontaneous, non-enzymatic hydrolysis of the GPN substrate.

  • Scientific Explanation: p-Nitrophenyl esters are inherently unstable in aqueous solutions, and their hydrolysis rate is significantly accelerated at alkaline (and to a lesser extent, acidic) pH.[5] If your assay pH is too high, the GPN will break down on its own, releasing p-nitrophenol and creating a strong yellow color that is not due to enzyme activity.

  • Solutions & Validation Steps:

    • Re-evaluate Assay pH: Is your chosen pH essential for enzyme activity? If your enzyme is active at a lower pH, test a range of buffers to find a pH where the enzymatic rate is still high, but the spontaneous hydrolysis is minimized.

    • Run a pH Profile of Substrate Stability: Set up a simple experiment with only buffer and GPN at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Measure the absorbance increase over time. This will clearly show you the pH at which substrate instability becomes a significant issue.

    • Always Subtract Background: For every experiment, you MUST run a "no-enzyme" control for each condition (e.g., each pH value or inhibitor concentration).[9] The rate of absorbance change in this control must be subtracted from the rate observed in the corresponding wells containing the enzyme.[5]

    • Use Fresh Substrate: Prepare your GPN solution fresh to minimize the contribution of pre-hydrolyzed substrate.[5]

Problem: My enzyme shows little to no activity.

  • Underlying Cause: The pH of the buffer is likely outside the enzyme's active range, or an incorrect buffer system is inhibiting the enzyme.

  • Scientific Explanation: The catalytic residues in an enzyme's active site must be in the correct protonation state to bind the substrate and perform catalysis.[2][3] For example, a critical histidine residue might need to be deprotonated to act as a general base. If the pH is too low (too acidic), this histidine will be protonated and inactive. Conversely, if the pH is too high, other essential residues might lose protons and disrupt the enzyme's structure or function.[1]

  • Solutions & Validation Steps:

    • Perform a pH Optimization Screen: This is a mandatory first step for any new enzyme or assay. Test the enzyme's activity across a broad range of pH values using a series of overlapping buffers (e.g., citrate for pH 5.0-6.0, phosphate for pH 6.0-7.5, Tris for pH 7.5-9.0).[11] This will identify the optimal pH for your specific enzyme under your assay conditions.

    • Verify Buffer pH: Do not trust that a buffer solution is at the correct pH simply based on how it was made. Always measure the final pH of the assay buffer at the temperature you will be running the experiment, as the pH of some buffers (especially Tris) is temperature-dependent.[7][9]

    • Check for Buffer Interference: Consult literature to see if your chosen buffer is known to inhibit your class of enzyme. If in doubt, test your enzyme's activity in an alternative buffer system with a similar pKa.[6]

Problem: My results are not reproducible; there is high variability between replicates.

  • Underlying Cause: This can stem from unstable pH, inaccurate pipetting, or temperature fluctuations.

  • Scientific Explanation: Inconsistent pH leads to inconsistent enzyme activity and background hydrolysis, causing high variability. The pH of buffers like Tris can shift significantly with temperature, meaning replicates run at slightly different temperatures will have different pH values and thus different reaction rates.[9]

  • Solutions & Validation Steps:

    • Use High-Quality Buffers: Ensure your buffer has sufficient concentration (25-100 mM) to resist pH changes.[9] For temperature-sensitive work, consider using a buffer with a low temperature coefficient, such as HEPES.[6][8]

    • Equilibrate Reagents: Make sure all your reagents, especially the buffer and the microplate, are at the designated assay temperature before starting the reaction.[9]

    • Improve Pipetting Technique: Use calibrated pipettes.[12] When possible, create a master mix of common reagents (buffer, substrate) to minimize pipetting errors between wells.[9]

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal pH for an Enzyme

This protocol outlines a systematic approach to identify the ideal pH for your enzyme using the GPN substrate.

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM citrate-phosphate, 50 mM Glycine-NaOH) covering a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 unit increments).[10] Verify the final pH of each buffer at the intended assay temperature.

  • Reaction Setup (96-well plate): For each pH to be tested, set up the following wells in triplicate:

    • Enzyme Reaction Wells: Add assay buffer of a specific pH, GPN substrate (at a fixed, non-limiting concentration), and any necessary cofactors.

    • No-Enzyme Control Wells: Add the same components as above, but substitute an equal volume of enzyme storage buffer for the enzyme solution.[9]

  • Initiate the Reaction: Start the reaction by adding a fixed amount of your enzyme to the "Enzyme Reaction" wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405-410 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • For each pH value, calculate the average rate for the triplicate "No-Enzyme Control" wells.

    • Subtract the average control rate from the average enzyme reaction rate to get the corrected enzymatic rate.

    • Plot the corrected enzymatic rate (Y-axis) against the pH (X-axis). The peak of this curve represents the optimal pH for your enzyme under these conditions.

Workflow for pH Optimization and Troubleshooting

The following diagram illustrates the logical flow for establishing and troubleshooting your GPN assay.

GPN_pH_Optimization start Start: New GPN Assay broad_screen 1. Perform Broad pH Screen (e.g., pH 4-10) start->broad_screen analyze_broad 2. Analyze Data: - Identify approximate pH optimum - Assess background hydrolysis broad_screen->analyze_broad high_bg Is background hydrolysis high across all pH values? analyze_broad->high_bg optimum_found Is a clear pH optimum identified? high_bg->optimum_found No troubleshoot_bg Troubleshoot: - Lower substrate concentration - Check substrate purity - Use fresh substrate high_bg->troubleshoot_bg Yes narrow_screen 3. Perform Narrow pH Screen (±1.0 unit around optimum) optimum_found->narrow_screen Yes troubleshoot_activity Troubleshoot: - Check enzyme integrity (SDS-PAGE) - Test alternative buffer systems - Verify co-factor presence optimum_found->troubleshoot_activity No validate_assay 4. Validate & Finalize Assay Protocol narrow_screen->validate_assay end End: Optimized Assay validate_assay->end troubleshoot_bg->broad_screen Re-test troubleshoot_activity->broad_screen Re-test

Caption: Workflow for pH optimization and troubleshooting.

References

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
  • Effect of pH, Temperature, and Concentration on Enzyme Activity: A Comprehensive Review. (2026, January 23).
  • Worthington Biochemical. Effects of pH.
  • Hengyuan Fine Chemical. (2025, April 2).
  • Creative Enzymes.
  • Benchchem. Technical Support Center: Optimizing Enzyme Assay Buffer Composition.
  • Effect of pH on the enzyme activity and stability. (n.d.).
  • Chemistry LibreTexts. (2025, June 29). 10.7: The Effect of pH on Enzyme Kinetics.
  • NanoTemper. (2019, September 25). How to choose the right buffer for your protein.
  • MSE Supplies. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
  • P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? (2018, February 16).
  • The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. (n.d.). ElectronicsAndBooks.
  • Canadian Science Publishing.
  • RSC Publishing. Chemical Science.
  • IRE Journals.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Enzyme pH optimization protocol? (2013, October 22).
  • Center for Dead Plant Studies. (1994, July 21).
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
  • PubMed. (1974).
  • (PDF) Enzymes with Two Optimum pH Values. (2017, December 15).
  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background.
  • Partial purification and biochemical characterization of an alkaline esterase
  • Sino Biological. IP Troubleshooting: High Background (Specific or Nonspecific).
  • Abcam. How to deal with high background in ELISA.
  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.).
  • Abcam. (2025, June 6). ab211100 Glycine Assay Kit (Fluorometric).
  • Scribd.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Glycine p-Nitrophenyl Ester Hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Glycine p-nitrophenyl ester hydrobromide (Gly-ONp·HBr).

Gly-ONp·HBr is a highly reactive, activated amino acid derivative widely used in peptide synthesis and polymer bioconjugation[1]. While dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent typically excellent for dissolving hydrobromide salts, users frequently report cloudy suspensions or immediate precipitation upon attempting to dissolve Gly-ONp·HBr. As a Senior Application Scientist, I have structured this guide to address the chemical causality behind these solubility issues, providing self-validating protocols to ensure reagent integrity.

Diagnostic Workflow

Workflow Start Issue: Poor Solubility / Precipitate in DMSO CheckH2O Is DMSO Anhydrous? (<0.005% H2O) Start->CheckH2O Hydrolysis Hydrolysis to Free Glycine (Insoluble White Solid) CheckH2O->Hydrolysis No (Wet Solvent) CheckBase Are Basic Impurities or Amines Present? CheckH2O->CheckBase Yes DKP Diketopiperazine Formation (Insoluble Polymer/Dimer) CheckBase->DKP Yes (Base Present) Success Stable, Clear Solution (Intact Salt Form) CheckBase->Success No (Neutral/Acidic)

Diagnostic workflow for identifying the root cause of Gly-ONp·HBr precipitation in DMSO.

Root Cause Analysis & FAQs

Q1: Why does my Gly-ONp·HBr solution turn cloudy or precipitate immediately upon dissolving in DMSO? A: The "poor solubility" observed is rarely a physical solubility limit; rather, it is almost always a rapid chemical degradation resulting in insoluble byproducts. There are two primary mechanisms at play:

  • Diketopiperazine (DKP) Formation: The p-nitrophenyl ester is a highly activated leaving group. If the hydrobromide salt is neutralized by trace basic impurities in the DMSO (or if a tertiary amine like DIEA is added prematurely), the free base of Gly-ONp is generated. The unprotected α-amino group of one molecule will rapidly attack the activated ester of another, forming a dipeptide that immediately cyclizes into 2,5-diketopiperazine (glycine anhydride)[2]. DKP is notoriously insoluble in organic solvents, including DMSO, and crashes out as a fine white precipitate[3].

  • Hydrolysis: DMSO is extremely hygroscopic. If the solvent has absorbed atmospheric moisture, the water acts as a nucleophile, hydrolyzing the p-nitrophenyl ester to yield free glycine (or glycine hydrobromide) and p-nitrophenol[4]. Free glycine has near-zero solubility in DMSO and will form a precipitate.

Q2: How can I visually distinguish between diketopiperazine formation and hydrolysis? A: You can diagnose the degradation pathway via colorimetric changes:

  • Hydrolysis: The cleavage of the ester releases free p-nitrophenol. In neutral to slightly basic conditions, p-nitrophenol ionizes to the p-nitrophenolate anion, which turns the solution an intense, bright yellow, accompanied by a white precipitate (free glycine).

  • DKP Formation: Intermolecular aminolysis releases p-nitrophenol as well, but because the amine is consumed in the formation of the DKP amide bonds, the solution may remain less intensely yellow while a heavy, flocculent white precipitate (DKP) rapidly forms.

Q3: Does temperature affect the dissolution of Gly-ONp·HBr? A: Yes. While gentle warming is a common technique to encourage the dissolution of stubborn solutes, heating Gly-ONp·HBr in DMSO is strongly discouraged. Elevated temperatures exponentially increase the kinetics of both hydrolysis and aminolysis. Dissolution must be performed at room temperature (20–25 °C) or slightly below.

Mechanistic Pathways

Pathway Salt Gly-ONp·HBr (Soluble in DMSO) FreeBase Gly-ONp Free Base (Highly Reactive) Salt->FreeBase Base (Deprotonation) Glycine Free Glycine + p-Nitrophenol (Insoluble + Yellow) Salt->Glycine H2O (Hydrolysis) DKP 2,5-Diketopiperazine (Insoluble) FreeBase->DKP Intermolecular Aminolysis

Mechanistic pathways leading to insoluble precipitates of Gly-ONp in DMSO.

Quantitative Data: Stability and Solubility Matrix

To illustrate the environmental sensitivity of Gly-ONp·HBr, the following table summarizes its behavior and quantitative thresholds in DMSO under various conditions.

Solvent ConditionExpected Visual ResultPrimary Chemical Species PresentRoot Cause of Insolubility
Anhydrous DMSO (<0.005% H2O), Neutral Clear, colorless to pale yellow solutionIntact Gly-ONp·HBr saltN/A (Fully Soluble >0.5 M)
Wet DMSO (>0.1% H2O) Cloudy suspension, distinct yellow tintFree Glycine + p-NitrophenolHydrolysis of active ester
DMSO + 1 eq. Tertiary Amine (e.g., TEA) Heavy white precipitate, rapid onset2,5-Diketopiperazine (DKP)Deprotonation leading to aminolysis
Anhydrous DMSO, Heated (>40 °C) Gradual precipitation, yellowingMixed degradation productsThermal acceleration of degradation

Experimental Protocol: Preparation of a Stable Gly-ONp·HBr Solution

To establish a self-validating system, follow this step-by-step methodology. This protocol ensures that if precipitation occurs, it can be definitively traced to reagent degradation rather than procedural error.

Materials Required:

  • Gly-ONp·HBr (stored desiccated at -20 °C)

  • Anhydrous DMSO (sealed ampoule, <0.005% water, amine-free)

  • Argon or Nitrogen gas

  • Molecular sieves (3Å, activated) - Optional but recommended for bulk solvent

Step-by-Step Methodology:

  • Reagent Equilibration: Remove the Gly-ONp·HBr vial from the -20 °C freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, guaranteeing downstream hydrolysis.

  • Solvent Preparation: Open a fresh ampoule of anhydrous DMSO. If using a septum-sealed bottle, purge with Argon/Nitrogen. Ensure the solvent is strictly at room temperature.

  • Dissolution: Weigh the required amount of Gly-ONp·HBr into a dry, inert-gas-purged vial. Add the anhydrous DMSO to achieve the desired concentration (typically 0.1 M to 0.5 M).

  • Agitation: Vortex gently or sonicate for no more than 30 seconds in a room-temperature water bath. Do not apply heat.

  • Validation Check: The solution should be clear and pale. If a white precipitate forms immediately, your DMSO is either wet or contains basic impurities. This step self-validates the integrity of your solvent and handling technique.

  • Usage: Use the solution immediately. If it must be stored, keep it under Argon at 4 °C, but be aware that active esters in DMSO have a limited half-life even under ideal conditions. Do not add any base (like DIEA or TEA) until the exact moment the coupling reaction is initiated with the target nucleophile.

References

  • Source: PubMed Central (NIH)
  • The Targeted Transduction of MMP-Overexpressing Tumor Cells by ACPP-HPMA Copolymer-Coated Adenovirus Conjugates Source: PLOS One URL
  • Inverse Peptide Synthesis Using Transient Protected Amino Acids Source: ACS Publications URL
  • 1 Protection Reactions Source: Wiley-VCH URL

Sources

Technical Support Center: Optimizing Glycine p-Nitrophenyl Ester Hydrobromide (H-Gly-ONp·HBr) Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical behaviors of Glycine p-nitrophenyl ester hydrobromide (H-Gly-ONp·HBr). This bifunctional reagent—possessing both a protected amine salt and an activated carboxyl ester—is a powerful building block for fragment condensation, sequential polypeptide synthesis, and N-to-C peptide elongation [3]. However, its dual nature and the intrinsic kinetics of the p-nitrophenyl (-ONp) leaving group require precise stoichiometric and environmental control.

Below, you will find causality-driven troubleshooting guides, quantitative kinetic data, and self-validating protocols to ensure high-yield couplings.

Part 1: Mechanistic Troubleshooting Guide & FAQs

Q1: Why is my coupling yield plateauing below 70% even after 24 hours of reaction time?

The Causality: p-Nitrophenyl esters rely entirely on the electron-withdrawing nature of the nitro group to activate the carbonyl carbon. While stable, this provides only moderate electrophilicity compared to modern fluorinated or azabenzotriazole-based esters. Consequently, the intrinsic aminolysis rate is often too slow, especially when coupling to sterically hindered amines or utilizing solid-phase matrices [1]. The Solution: Implement nucleophilic catalysis using 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). HOBt rapidly displaces the sluggish p-nitrophenol leaving group to generate an in situ OBt ester. The OBt ester undergoes rapid aminolysis due to anchimeric assistance (intramolecular hydrogen bonding), driving the reaction to completion in minutes rather than hours.

Q2: I am observing multiple high-molecular-weight species on my LC-MS instead of the target dipeptide. What is happening?

The Causality: H-Gly-ONp·HBr is a bifunctional molecule. The hydrobromide (HBr) salt exists specifically to protonate the amine, preventing it from attacking its own or another molecule's active ester during storage. If you add a base (like DIEA) to neutralize the salt before your target electrophile is fully pre-activated and present in excess, the liberated H-Gly-ONp molecules will rapidly self-condense, polymerizing into polyglycine or forming diketopiperazines. The Solution: Strict order of addition is mandatory. Always pre-activate the incoming carboxylic acid completely before introducing the H-Gly-ONp·HBr salt. Add the neutralizing base dropwise at 0°C to ensure the liberated amine immediately reacts with the target electrophile rather than another ONp ester.

Q3: My active ester seems to be degrading before the coupling is complete. How do I prevent hydrolysis?

The Causality: The -ONp group is an excellent leaving group for amines, but it is equally susceptible to hydroxide ions. Trace moisture in hygroscopic solvents (like DMF or NMP), combined with a tertiary amine base, generates hydroxide equivalents. Base-catalyzed hydrolysis of the active ester into the free carboxylic acid will rapidly outcompete sluggish aminolysis. The Solution: Utilize strictly anhydrous solvents stored over 4Å molecular sieves. Furthermore, avoid using highly nucleophilic bases like Triethylamine (TEA); instead, use the sterically hindered N,N-Diisopropylethylamine (DIEA) to minimize base-catalyzed side reactions.

Part 2: Quantitative Data & Solvent Selection

The efficiency of H-Gly-ONp aminolysis is highly dependent on the microenvironment. The table below summarizes the causality between solvent integrity, catalysis, and overall yield.

Solvent EnvironmentCatalyst (1.2 eq)Base (2.0 eq)Temp (°C)Half-Life (t½)Yield (12h)Primary Observation
DMF (Anhydrous) NoneDIEA25> 4 hours< 60%Sluggish kinetics; incomplete reaction.
DMF (Anhydrous) HOBtDIEA25< 15 mins> 95%Optimal. Rapid OBt ester intermediate formation.
NMP (Anhydrous) HOAtDIEA25< 5 mins> 98%Maximum efficiency for hindered sequences.
DMF (Wet, 1% H₂O) HOBtDIEA25N/A< 40%Severe hydrolysis; bright yellow solution.
DMSO (Anhydrous) NoneTEA25~ 2 hours~ 75%TEA induces minor racemization in adjacent residues.

Note: Data synthesized from standard active ester kinetic profiles. Yields reflect conversion to the target amide bond without polymerization.

Part 3: Process Visualization

Mechanism A H-Gly-ONp·HBr (Inactive Salt) B DIEA Neutralization (Free Amine) A->B Base C Slow Aminolysis (Uncatalyzed) B->C Target Amine D HOBt Addition (Nucleophilic Catalyst) B->D HOBt E H-Gly-OBt (Highly Active Ester) D->E -p-Nitrophenol F Rapid Aminolysis (High Yield Peptide) E->F Target Amine

Mechanistic pathway of HOBt-catalyzed aminolysis for p-nitrophenyl esters.

Workflow Start Start Coupling Reaction Check Is Yield < 80% or Reaction > 4 hours? Start->Check Solvent Check Solvent Moisture (Must be Anhydrous) Check->Solvent Yes Success High Yield & Minimal Hydrolysis Check->Success No Polymer Check for Polymerization (Adjust Order of Addition) Check->Polymer Multiple Spots on TLC Base Optimize Base (Use DIEA, not TEA) Solvent->Base Cat Add HOBt/HOAt (1.1 to 2.0 eq) Base->Cat Cat->Success Polymer->Success Corrected

Troubleshooting decision tree for resolving low yields in H-Gly-ONp couplings.

Part 4: Self-Validating Experimental Protocol

Workflow: Synthesis of a Protected Dipeptide Active Ester (e.g., Boc-Xaa-Gly-ONp) This protocol details the use of H-Gly-ONp·HBr as an amine nucleophile, appending it to a protected amino acid while preserving the -ONp ester for the next synthetic step.

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Boc-Ala-OH) in anhydrous DMF (0.1 M concentration).

  • Add 1.1 equivalents of EDC·HCl and 1.1 equivalents of HOBt.

  • Stir at room temperature for 15 minutes to fully form the Boc-Ala-OBt active ester. Self-Validation Check: The solution should remain clear. EDC·HCl is preferred here as the urea byproduct is water-soluble, simplifying downstream purification.

Step 2: Reagent Preparation

  • In a separate, dry flask, suspend 1.05 equivalents of H-Gly-ONp·HBr in anhydrous DMF. Note: The salt will not fully dissolve until neutralized. Do not add base yet.

Step 3: Controlled Neutralization and Coupling

  • Transfer the pre-activated Boc-Ala-OBt solution into the H-Gly-ONp·HBr suspension.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Critical Step: Add 1.05 equivalents of DIEA dropwise over 10 minutes. Self-Validation Check: The suspension will clear as the HBr salt is neutralized and the free amine immediately attacks the pre-activated OBt ester. If the solution turns cloudy or a precipitate forms, base was added too quickly, resulting in polyglycine formation.

Step 4: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). Self-Validation Check: The disappearance of the Boc-Ala-OH spot and the emergence of a new, strongly UV-active spot (due to the chromophoric -ONp group) indicates successful coupling.

Step 5: Workup and Isolation

  • Dilute the reaction mixture with 10 volumes of Ethyl Acetate.

  • Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (3x) to remove unreacted amine and DIEA.

    • 5% aqueous NaHCO₃ (3x) to remove unreacted acid.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Self-Validation Check: The resulting product should be a pale-yellow powder. Intense, bright yellow coloration indicates residual p-nitrophenol, requiring further NaHCO₃ washing.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my product contaminated with a bright yellow substance during workup? A: The p-nitrophenol byproduct is released during the aminolysis of the ONp ester. Under basic conditions, it forms a phenoxide ion, which is intensely bright yellow. This is actually a highly useful visual indicator of reaction progress. It can be completely removed during the aqueous workup by washing the organic layer repeatedly with 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the aqueous waste is no longer yellow.

Q: Can I use H-Gly-ONp·HBr directly in Solid-Phase Peptide Synthesis (SPPS)? A: While p-nitrophenyl esters were historically utilized in early SPPS methodologies [2], they have largely been superseded by in situ activation methods (HATU/DIC) due to the slow kinetics of ONp esters on solid supports. If your specific workflow requires it, you must use HOBt catalysis and extend coupling times significantly to ensure complete acylation on the resin [1].

References

  • Title: Active Esters in Solid-Phase Peptide Synthesis Source: Journal of Protein Chemistry (1989) URL: [Link]

  • Title: Solid-Phase Peptide Synthesis. III. An Improved Synthesis of Bradykinin Source: Biochemistry (1964) URL: [Link]

  • Title: Practical N-to-C peptide synthesis with minimal protecting groups Source: Nature Communications / PMC (2022) URL: [Link]

Technical Support Center: Troubleshooting & Storage Guide for Glycine p-Nitrophenyl Ester Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with glycine p-nitrophenyl ester hydrobromide . Because p-nitrophenyl esters are highly activated, they are exceptionally valuable for peptide synthesis and enzymatic assays. However, this same reactivity makes them inherently unstable and susceptible to rapid degradation if mishandled.

This document provides a deep dive into the mechanistic causes of degradation, self-validating handling protocols, and troubleshooting FAQs to ensure the integrity of your experimental workflows.

Mechanistic Principles of Degradation (The "Why")

To prevent degradation, it is critical to understand the chemical vulnerabilities of glycine p-nitrophenyl ester hydrobromide. The compound is subject to two primary modes of failure:

  • Moisture-Driven Hydrolysis: The p-nitrophenyl group is an excellent leaving group. Ambient water molecules act as nucleophiles, attacking the activated ester carbonyl and cleaving the molecule into free glycine and p-nitrophenol. This reaction is highly sensitive to moisture and is accelerated in aqueous buffers ([1]()).

  • Base-Driven Self-Condensation (Polymerization): The compound is supplied as a hydrobromide salt to keep the α-amine protonated ( −NH3+​ ), rendering it non-nucleophilic. If the salt is neutralized by basic conditions or improper solvent choice, the free amine of one molecule will rapidly attack the activated ester of another. This intermolecular aminolysis leads to runaway self-condensation, forming polyglycine and releasing p-nitrophenol ([2]()).

G A Glycine p-Nitrophenyl Ester Hydrobromide B Moisture (H2O) A->B Humidity Exposure D Basic pH / Amines A->D Salt Neutralization C Hydrolysis (Glycine + p-Nitrophenol) B->C Nucleophilic Attack E Self-Condensation (Polyglycine + p-Nitrophenol) D->E Intermolecular Aminolysis F Heat / UV Light F->B Accelerates F->D Accelerates

Figure 1: Mechanistic pathways of glycine p-nitrophenyl ester hydrobromide degradation.

Quantitative Degradation Parameters

The release of p-nitrophenol upon degradation provides a highly visible chromogenic signal (yellowing), which can be quantified spectrophotometrically ([3]()). Use the following table to benchmark your storage conditions against known degradation triggers.

Degradation PathwayMechanistic TriggerQuantitative Threshold / IndicatorPreventive Storage Condition
Hydrolysis Nucleophilic attack by ambient H₂O A400​>0.05 (in pH 8.9 buffer)Relative Humidity < 10%; Desiccant required
Polymerization Amine deprotonation (pH > 7.0)Formation of insoluble polyglycineMaintain strictly as Hydrobromide salt
Thermal Decay Kinetic acceleration of breakdownHalf-life drops significantly at > 4°CContinuous storage at -20°C
Photodegradation UV-induced radical cleavageVisual transition from white to yellowOpaque container or amber glass

Standard Operating Protocols (SOPs)

Do not simply place the vial in a freezer. The following self-validating protocols ensure the compound remains intact from the moment of receipt to experimental execution.

Protocol A: Optimal Aliquoting and Storage Workflow

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating irreversible hydrolysis.

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 to 45 minutes before opening.

  • Inert Handling: Transfer the equilibrated vial to a glove box or a dry nitrogen/argon-flushed environment.

  • Rapid Aliquoting: Weigh the required amounts into pre-dried, amber glass vials to prevent photolytic degradation.

  • Atmospheric Displacement: Gently blow a stream of dry Argon or Nitrogen gas over the aliquots for 10-15 seconds to displace oxygen and ambient humidity.

  • Sealing and Desiccation: Seal the vials tightly with PTFE-lined caps. Place them inside a secondary container (e.g., a sealed jar) containing an active indicating desiccant (such as Drierite).

  • Long-Term Storage: Immediately transfer the secondary container back to a -20°C freezer.

Protocol B: Self-Validating Spectrophotometric Integrity Check

Causality: p-Nitrophenol has a strong molar extinction coefficient at ~400 nm in basic conditions. This makes UV-Vis spectroscopy a highly sensitive tool to detect trace hydrolysis before an experiment is ruined ([4]()).

  • Solvent Preparation: Prepare 10 mL of 0.0125 M borate buffer (pH 8.9). This pH ensures any released p-nitrophenol is fully deprotonated to the highly absorbing p-nitrophenoxide ion.

  • Sample Dissolution: Dissolve exactly 1.0 mg of the glycine p-nitrophenyl ester hydrobromide stock in 1.0 mL of anhydrous acetonitrile (do not use water).

  • Reaction Initiation: Transfer 10 µL of the sample solution into a cuvette containing 990 µL of the borate buffer. Invert five times to mix.

  • Measurement: Immediately read the absorbance at 400 nm against a buffer blank.

  • Interpretation: A pristine stock will show an initial A400​<0.05 . A high initial baseline ( A400​>0.1 ) confirms that the storage conditions have failed and the ester has degraded.

Troubleshooting & FAQs

Q: Why is this compound supplied as a hydrobromide salt rather than a free base? A: The free base of glycine p-nitrophenyl ester is highly unstable. The unprotonated α-amine acts as a potent nucleophile, rapidly attacking the activated ester of neighboring molecules. This leads to runaway self-condensation into polyglycine ([2]()). The hydrobromide salt protonates the amine, neutralizing its nucleophilicity and stabilizing the monomeric form.

Q: My stock powder has developed a distinct yellow tint. Is it still usable? A: A yellow tint indicates the release of free p-nitrophenol, a direct result of ester hydrolysis or self-condensation ([3]()). Because p-nitrophenol is a strong chromophore, even minor degradation (1-2%) can cause visible yellowing. For sensitive enzymatic assays or high-purity peptide synthesis, the batch should be discarded, as the effective concentration of the active ester is compromised.

Q: Can I prepare a stock solution in an aqueous buffer and freeze it for later use? A: No. p-Nitrophenyl esters undergo rapid hydrolysis in aqueous environments, particularly at neutral to basic pH ([4]()). Stock solutions must be prepared in anhydrous organic solvents (e.g., dry DMF, DMSO, or acetonitrile) and used immediately.

Q: I left the vial on the benchtop overnight. What should I do? A: If the vial was tightly sealed and not exposed to light, the thermal degradation over 12 hours may be minimal. However, if the seal was compromised, ambient moisture has likely initiated hydrolysis. Run Protocol B (Spectrophotometric Integrity Check) to validate the stock before proceeding with your experiment.

References

  • Source: nih.
  • Source: cymitquimica.
  • Title: Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles.
  • Source: connectsci.

Sources

Technical Support Center: Minimizing Side Reactions in Glycine p-Nitrophenyl Ester Hydrobromide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for peptide coupling reactions involving glycine p-nitrophenyl ester hydrobromide. This guide is designed to provide in-depth troubleshooting and practical solutions to common side reactions encountered during synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the scientific integrity and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced by researchers.

Q1: My coupling reaction is slow and the yield is low. What are the likely causes?

Low yields and slow reaction rates are often due to several factors. Inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine can be culprits.[1] Steric hindrance, especially with longer or more complex peptide sequences, can also impede the reaction.[1] Additionally, the p-nitrophenyl ester, while effective, is known for slower coupling kinetics compared to more modern reagents.[2] It is also crucial to ensure that your reagents, particularly the coupling agents, have not degraded.[1]

Q2: I'm observing multiple peaks in my HPLC analysis of the crude product. What could they be?

Multiple peaks typically indicate the presence of side products. Common side reactions include racemization, where the stereochemistry of the amino acid is altered, and the formation of undesired cyclized products like diketopiperazines.[3] O-acylation can occur if amino acids with hydroxyl groups (like serine, threonine, or tyrosine) are present and unprotected.[4] Incomplete reactions can also lead to deletion sequences, where one or more amino acids are missing from the final peptide.[3]

Q3: How critical is the choice of base in this coupling reaction?

The choice and amount of base are critical. The base neutralizes the hydrobromide salt of the glycine p-nitrophenyl ester, freeing the amino group for the coupling reaction. However, using a strong base or an excess of base can lead to side reactions. For instance, a strong base can promote the formation of 5(4H)-oxazolones, which can lead to racemization.[2] It can also increase the rate of hydrolysis of the active ester.

Q4: Can I pre-activate the glycine p-nitrophenyl ester?

While p-nitrophenyl esters are considered "active esters," the term "pre-activation" is more commonly associated with in-situ activating reagents like HATU or HBTU. With active esters like the p-nitrophenyl ester, the focus is on optimizing the conditions for its reaction with the amine component. Adding the amine after allowing the coupling agent and carboxylic acid to react can sometimes reduce side reactions.

Q5: Is it necessary to protect the side chains of all amino acids in my sequence?

Yes, protecting the nucleophilic side chains of amino acids is crucial to prevent undesired modifications.[5] For example, the hydroxyl groups of serine, threonine, and tyrosine can be acylated by the active ester, leading to byproducts.[4]

II. Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a detailed analysis of specific side reactions, their mechanisms, and proven strategies for their mitigation.

Hydrolysis of the p-Nitrophenyl Ester

The Problem: The active ester reacts with water present in the solvent or reagents, leading to the formation of the corresponding carboxylic acid and p-nitrophenol. This reduces the amount of active ester available for the desired coupling reaction, resulting in lower yields.

The Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. The p-nitrophenolate is a good leaving group, facilitating this hydrolytic cleavage. The rate of hydrolysis is influenced by pH and temperature.[6]

Mitigation Strategies:

  • Use Anhydrous Solvents: Employ dry, water-miscible organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

  • Fresh Reagents: Prepare solutions of the p-nitrophenyl ester immediately before use to minimize exposure to atmospheric moisture.[6]

  • Control Temperature: Performing the reaction at lower temperatures (e.g., 4°C) can help minimize the rate of hydrolysis.[6]

  • Optimize Reactant Concentration: Higher concentrations of the reactants can favor the desired aminolysis over hydrolysis.[6]

Experimental Protocol: Minimizing Hydrolysis

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly opened or properly stored anhydrous DMF as the solvent.

  • Dissolve the glycine p-nitrophenyl ester hydrobromide and the N-terminal protected amino acid or peptide in the minimal amount of anhydrous DMF required for complete dissolution.

  • Add the base dropwise while maintaining the reaction temperature at 0-4°C.

  • Allow the reaction to proceed at the lower temperature, monitoring its progress by a suitable analytical technique like thin-layer chromatography (TLC) or HPLC.

Racemization

The Problem: The chiral integrity of the amino acid is compromised, leading to a mixture of D and L enantiomers. This can significantly impact the biological activity of the final peptide.

The Mechanism: Racemization can occur through the formation of an oxazolone intermediate, especially in the presence of a strong base or over-activation.[2][7] The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to a loss of stereochemistry.

Mitigation Strategies:

  • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIEA) instead of stronger bases.

  • Use of Additives: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can minimize this side reaction.[2][7] These additives react with the activated amino acid to form a less reactive, but more stable intermediate that is less prone to racemization.

  • Controlled Stoichiometry: Avoid using a large excess of the coupling reagent.

ParameterRecommendation for Minimizing RacemizationRationale
Base Diisopropylethylamine (DIEA)A hindered base that is less likely to cause epimerization.
Additives 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu)Forms a more stable active ester intermediate, reducing the risk of oxazolone formation.[2]
Temperature 0°C to room temperatureLower temperatures generally disfavor racemization.
O-Acylation of Hydroxyl-Containing Amino Acids

The Problem: If your peptide sequence contains unprotected serine, threonine, or tyrosine residues, the hydroxyl group in their side chains can be acylated by the glycine p-nitrophenyl ester.[4]

The Mechanism: The hydroxyl group acts as a competing nucleophile, attacking the carbonyl carbon of the active ester. This is particularly pronounced in the presence of a base which can deprotonate the hydroxyl group, increasing its nucleophilicity.[3]

Mitigation Strategies:

  • Side-Chain Protection: The most effective strategy is to use amino acids with their side-chain hydroxyl groups protected (e.g., with a tert-butyl group).

  • Use of Additives: Certain additives, like 2,4-dinitrophenol and pentachlorophenol, have been shown to be effective in preventing O-acylation during coupling with active esters.[4]

Formation of Diketopiperazines (DKPs)

The Problem: This is an intramolecular cyclization reaction that can occur with dipeptides, leading to the formation of a stable six-membered ring and truncation of the peptide chain.

The Mechanism: The free N-terminal amine of a dipeptide ester can attack the carbonyl carbon of the ester, leading to the formation of a diketopiperazine and release of p-nitrophenol. This is a common side reaction, especially during the synthesis of peptides containing proline or glycine at the C-terminus.[3]

Mitigation Strategies:

  • Stepwise Synthesis: Synthesize the peptide chain by adding one amino acid at a time.

  • Careful Deprotection: The conditions used for the removal of the N-terminal protecting group should be carefully controlled to minimize the time the free amine is available for cyclization before the next coupling step.

III. Visualizing the Reaction Pathways

Desired Reaction vs. Side Reactions

G cluster_0 Desired Coupling Reaction cluster_1 Side Reactions A Glycine p-Nitrophenyl Ester Hydrobromide C Dipeptide Product A->C + Base + Amine Nucleophile E Glycine p-Nitrophenyl Ester B N-Protected Amino Acid/Peptide B->C D p-Nitrophenol G Hydrolyzed Acid E->G Hydrolysis H Racemized Product E->H Racemization (via Oxazolone) I O-Acylated Product E->I O-Acylation (on Ser, Thr, Tyr) J Diketopiperazine E->J Intramolecular Cyclization F Water F->G

Caption: Desired peptide coupling versus common side reactions.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Actions start Low Yield or Impure Product check_reagents Check Reagents & Solvents (Freshness, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Base) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (HPLC, Mass Spec) check_conditions->analyze_byproducts hydrolysis Identified Hydrolysis? Yes No analyze_byproducts->hydrolysis racemization Identified Racemization? Yes No hydrolysis:s->racemization No solution_hydrolysis Use Anhydrous Solvents Lower Temperature hydrolysis:s->solution_hydrolysis Yes o_acylation Identified O-Acylation? Yes No racemization:s->o_acylation No solution_racemization Add HOBt/HOSu Use Hindered Base (DIEA) racemization:s->solution_racemization Yes dkp Identified DKP Formation? Yes No o_acylation:s->dkp No solution_o_acylation Protect Hydroxyl Groups o_acylation:s->solution_o_acylation Yes solution_dkp Optimize Deprotection/ Coupling Cycle dkp:s->solution_dkp Yes end Optimized Protocol dkp:s->end No/Resolved solution_hydrolysis->end solution_racemization->end solution_o_acylation->end solution_dkp->end

Caption: A systematic workflow for troubleshooting coupling reactions.

IV. References

  • Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

  • Bodanszky, M., & Bednarek, M. A. (1982). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 20(5), 434-437.

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved March 27, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved March 27, 2026, from [Link]

  • Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. (n.d.). Victoria University of Wellington. Retrieved March 27, 2026, from [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 27, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Peptide synthesis troubleshooting. (2023, June 28). Reddit. Retrieved March 27, 2026, from [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of glycine p-nitrophenyl ester. (n.d.). PrepChem.com. Retrieved March 27, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved March 27, 2026, from [Link]

  • Degradation pathways of glycine. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019, September 27). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved March 27, 2026, from [Link]

  • The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. (n.d.). ElectronicsAndBooks.com. Retrieved March 27, 2026, from [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023, August 30). MDPI. Retrieved March 27, 2026, from [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10). BioResources. Retrieved March 27, 2026, from [Link]

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007, February 7). PubMed. Retrieved March 27, 2026, from [Link]

  • Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase. (n.d.). DiVA. Retrieved March 27, 2026, from [Link]

  • Functional groups in (bio)chemistry. (n.d.). Interchim. Retrieved March 27, 2026, from [Link]

  • On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. (2022, May 19). NSF Public Access Repository. Retrieved March 27, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Glycine p-Nitrophenyl Ester Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of starting materials and intermediates is paramount. Glycine p-nitrophenyl ester hydrobromide, a critical reagent in peptide synthesis and enzyme substrate studies, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of such compounds. However, an HPLC method is only as reliable as its validation.

This guide provides an in-depth, experience-driven comparison of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity determination of glycine p-nitrophenyl ester hydrobromide. We will delve into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and demonstrate how a robustly validated method becomes a self-validating system for ensuring product quality.[1][2][3]

The Analytical Challenge: Glycine p-Nitrophenyl Ester Hydrobromide and its Potential Impurities

Glycine p-nitrophenyl ester hydrobromide is susceptible to degradation, primarily through hydrolysis, which cleaves the ester bond to yield p-nitrophenol and glycine. Incomplete reactions during its synthesis can also lead to residual starting materials or by-products. Therefore, a stability-indicating HPLC method is crucial—one that can separate the intact active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[4][5][6]

Potential impurities that the HPLC method must resolve include:

  • p-Nitrophenol: A primary hydrolytic degradation product.

  • Glycine: The other product of hydrolysis.

  • Starting materials for synthesis: Depending on the synthetic route.

  • Other related substances: Such as dimers or products of side reactions.[7][8]

Comparative HPLC Methods

For the purpose of this guide, we will compare two hypothetical RP-HPLC methods:

  • Method A: The Workhorse - Isocratic C18 Method. This method represents a common, straightforward approach utilizing a conventional C18 column with an isocratic mobile phase. It is often the first choice for its simplicity and robustness.

  • Method B: The High-Resolution Specialist - Phenyl-Hexyl Gradient Method. This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and impurities.[9] A gradient elution is used to achieve optimal separation of a wider range of impurities with varying polarities.

The objective is to validate both methods according to ICH Q2(R1) guidelines and compare their performance characteristics to determine the most suitable method for routine quality control.[10][11]

The Workflow of HPLC Method Validation

A systematic approach is essential for a successful HPLC method validation. The following diagram illustrates the logical flow of the validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters (ICH Q2(R1)) cluster_3 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt SST System Suitability Testing Opt->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Imp Routine Use in QC Robustness->Imp Validation_Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Accuracy Accuracy Linearity->Accuracy requires linear response Precision Precision Linearity->Precision assessed across the range LOQ LOQ Linearity->LOQ defines lower limit Accuracy->Precision interdependent LOD LOD LOQ->LOD related sensitivity measures Robustness Robustness Suitability System Suitability Robustness->Suitability tests limits of suitability Suitability->Specificity confirms separation Suitability->Precision monitors consistency

Sources

Glycine p-nitrophenyl ester hydrobromide vs BOC-protected active esters in synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide to Peptide Chain Elongation: Glycine p-Nitrophenyl Ester Hydrobromide vs. BOC-Protected Active Esters

For researchers and drug development professionals engaged in solution-phase or solid-phase peptide synthesis (SPPS), the choice of amino acid activation strategy dictates the efficiency, yield, and purity of the final sequence. While in situ coupling reagents (like HATU or EDC/HOBt) are ubiquitous, pre-activated esters—specifically p-nitrophenyl (ONp) esters—remain highly valuable for their stability, crystalline nature, and predictable reaction kinetics[1].

This guide provides an in-depth technical comparison between two distinct classes of pre-activated glycine derivatives: Glycine p-nitrophenyl ester hydrobromide (an unprotected, activated salt) and BOC-protected active esters (such as Boc-Gly-ONp).

Mechanistic Causality: Protection vs. Reactivity

To understand the divergent applications of these two reagents, we must analyze the causality behind their structural design. The p-nitrophenyl group acts as an excellent leaving group because the electron-withdrawing nitro group stabilizes the developing negative charge on the phenoxide ion during aminolysis[2].

BOC-Protected Active Esters (e.g., Boc-Gly-ONp)

In Boc-Gly-ONp, the N-terminal α -amine is masked by a tert-butyloxycarbonyl (BOC) group.

  • Causality: The BOC group sterically and electronically prevents the nitrogen from acting as a nucleophile. This effectively isolates the electrophilic C-terminus, rendering the molecule stable against self-condensation[3]. It will only react when an external, deprotected amine is introduced to the system.

  • Application: Standard stepwise peptide elongation, fragment condensation, and kilogram-scale API manufacturing[4].

Glycine p-Nitrophenyl Ester Hydrobromide (H-Gly-ONp·HBr)

This reagent lacks N-terminal protection. Instead, the amine is maintained as a protonated salt (hydrobromide).

  • Causality: As long as the amine remains protonated ( NH3+​ ), it is non-nucleophilic, and the molecule is stable as a dry powder[5]. However, the moment a tertiary base (like DIEA or TEA) is introduced to neutralize the salt, the highly nucleophilic free amine ( NH2​ ) is liberated. Because the molecule now possesses both a strong nucleophile and a highly activated electrophile, it will rapidly undergo intermolecular self-condensation to form polyglycine.

  • Application: Synthesis of homopolymers (polyamino acids), specialized cyclizations, or highly controlled micro-flow in situ couplings where the target nucleophile vastly outcompetes self-condensation[2].

Visualizing the Reaction Pathways

The following diagram illustrates the divergent reaction logic between the protected and unprotected activated esters.

ReactionPathways Boc Boc-Gly-ONp (N-Protected) Base1 Add Target Amine + Mild Base Boc->Base1 Aminolysis HBr H-Gly-ONp·HBr (Unprotected Salt) Base2 Add Base (Neutralization) HBr->Base2 Uncontrolled Polymerization Peptide Boc-Peptide (Controlled Elongation) Base1->Peptide Aminolysis Base2->Peptide Excess Target Amine (Low Yield) Polymer Polyglycine (Self-Condensation) Base2->Polymer Uncontrolled Polymerization

Fig 1: Reaction logic of Boc-protected vs unprotected active esters upon base activation.

Quantitative Performance Comparison

The table below summarizes the operational metrics of both reagents based on empirical synthetic data.

ParameterBoc-Gly-ONpH-Gly-ONp·HBr
Storage Stability High (Stable at 2-8°C for months)Moderate (Hygroscopic, requires desiccation)
Self-Condensation Risk Zero (N-terminus is protected)Extremely High (Upon neutralization)
Coupling Efficiency >95% in standard solution-phaseVariable (Competes with polymerization)
Deprotection Required Yes (TFA or HCl required post-coupling)No (Atom economical, but difficult to control)
Primary Use Case Stepwise peptide synthesis[4]Polypeptide synthesis / Polymerization
Byproducts p-Nitrophenol, Isobutylene, CO2p-Nitrophenol, Oligomeric species

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify the success of each mechanistic step.

Protocol A: Controlled Dipeptide Synthesis using Boc-Gly-ONp

Adapted from kilogram-scale fragment coupling methodologies[4].

Objective: Synthesize Boc-Gly-Gly-OH without epimerization or self-condensation.

  • Preparation: Dissolve 1.1 equivalents of free Glycine and 1.1 equivalents of NaHCO3​ in H2​O .

  • Activation: Slowly add this aqueous mixture to a solution of 1.0 equivalent of Boc-Gly-ONp dissolved in 1,4-dioxane.

    • Causality: The NaHCO3​ ensures the attacking glycine amine is deprotonated and nucleophilic, while maintaining a mildly basic pH that prevents the hydrolysis of the ONp ester.

  • Reaction: Stir the biphasic mixture at 25°C for 7 hours.

    • Validation Checkpoint: Monitor by TLC (Silica gel). The disappearance of the bright yellow Boc-Gly-ONp spot and the release of free p-nitrophenol (which turns intensely yellow upon exposure to ammonia vapor) indicates reaction progression.

  • Workup: Evaporate the dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 using 10% citric acid.

    • Causality: Acidification protonates the newly formed Boc-Gly-Gly-OH, driving it into the organic phase during extraction, while leaving unreacted free glycine in the aqueous phase.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO4​ , and evaporate to yield white crystals of Boc-Gly-Gly-OH.

Protocol B: Homopolymerization using Glycine p-Nitrophenyl Ester Hydrobromide

Objective: Synthesize polyglycine chains via base-initiated self-condensation.

  • Preparation: Suspend 1.0 equivalent of H-Gly-ONp·HBr in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Initiation: Rapidly inject 1.2 equivalents of Triethylamine (TEA) into the vigorously stirring suspension.

    • Causality: TEA strips the hydrobromide salt, generating the highly reactive free amine. Because the concentration of the activated monomer is high, intermolecular aminolysis outpaces any other side reaction.

  • Propagation: The solution will rapidly turn intensely yellow (release of p-nitrophenolate) and become viscous or precipitate as the polyglycine chain elongates and becomes insoluble in DMF.

    • Validation Checkpoint: The precipitation of a white/off-white solid from the yellow DMF solution is the primary indicator of successful high-molecular-weight polymer formation.

  • Isolation: Filter the precipitated polyglycine, wash extensively with cold methanol and ether to remove residual p-nitrophenol and TEA·HBr salts, and dry under vacuum.

Experimental Workflow Visualization

Workflow Step1 Step 1 Dissolve Boc-Gly-ONp in 1,4-Dioxane Step2 Step 2 Add Target Amine + NaHCO3 in H2O Step1->Step2 Step3 Step 3 Stir at 25°C (TLC Monitoring) Step2->Step3 Step4 Step 4 Acidify (pH 2-3) & EtOAc Extraction Step3->Step4 Step5 Step 5 TFA Deprotection (Remove Boc Group) Step4->Step5

Fig 2: Standard experimental workflow for controlled peptide elongation using Boc-Gly-ONp.

Conclusion

For precise, sequence-specific peptide synthesis, Boc-protected active esters are the mandatory choice. Their protection strategy ensures absolute control over the reaction sequence, preventing catastrophic polymerization[1]. Conversely, Glycine p-nitrophenyl ester hydrobromide is a niche reagent. While its lack of protecting groups offers theoretical atom economy, its extreme propensity for self-condensation restricts its use to polymer chemistry or highly specialized, micro-fluidic in situ coupling environments where reaction kinetics can be strictly manipulated[2].

References

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure ACS Publications URL:[Link]

  • Kilogram-Scale Synthesis of Osteogenic Growth Peptide (10–14) Using a Fragment Coupling Approach ACS Publications URL:[Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation ResearchGate / Tetrahedron Letters URL:[Link]

  • 1 Protection Reactions - Wiley-VCH Wiley-VCH URL:[Link]

  • Purification of Laboratory Chemicals, Fourth Edition epdf.pub URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Esterase and Protease Activity: A Comparative Analysis of Glycine p-Nitrophenyl Ester Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate measurement of esterase and protease activity is a cornerstone of discovery and development. The selection of an appropriate substrate is paramount for generating reliable and reproducible data. This guide provides an in-depth technical comparison of glycine p-nitrophenyl ester hydrobromide as a substrate for validating esterase and protease activity, benchmarked against other commonly used alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Principle of Chromogenic p-Nitrophenyl Substrates

The use of p-nitrophenyl (pNP) esters as chromogenic substrates is a well-established and accessible method for assaying the activity of various hydrolases. The fundamental principle lies in the enzymatic cleavage of a colorless pNP-ester substrate to release p-nitrophenol (pNP). Under alkaline conditions, pNP is ionized to the p-nitrophenolate anion, which exhibits a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance at or near 405-410 nm. The rate of pNP formation is directly proportional to the enzymatic activity.

However, it is crucial to acknowledge the inherent limitations of this system. The p-nitrophenol product's absorbance is pH-dependent, and the p-nitrophenyl ester substrates themselves can be susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to high background signals.[1][2]

Glycine p-Nitrophenyl Ester Hydrobromide: A Substrate for Protease Specificity

Glycine p-nitrophenyl ester hydrobromide (Gly-pNP) is a specific type of pNP-ester that is particularly useful for assessing the activity of certain proteases. The glycine residue mimics the P1 position of a peptide substrate, making it a target for proteases that exhibit a preference for cleaving after small, non-polar amino acid residues. For instance, a study on a thermostable alkaline protease from Bacillus sp. No. AH-101 utilized a series of carbobenzoxy p-nitrophenyl esters, including that of glycine, to probe the primary specificity of the enzyme.[3]

The hydrobromide salt form of the substrate generally enhances its solubility and stability in aqueous buffers, which is a practical advantage in assay development.

Experimental Protocol: Validating Protease Activity with Glycine p-nitrophenyl Ester Hydrobromide

This protocol provides a framework for a continuous kinetic assay. It is essential to optimize parameters such as buffer pH, temperature, and substrate concentration for each specific enzyme.

Materials:

  • Glycine p-nitrophenyl ester hydrobromide

  • Purified protease or biological sample containing protease activity

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Glycine p-nitrophenyl ester hydrobromide (e.g., 100 mM) in a suitable organic solvent like DMSO.

    • Prepare a series of working solutions of the substrate by diluting the stock solution in Assay Buffer. The final concentrations should bracket the expected Km of the enzyme.

    • Prepare the enzyme solution at a suitable concentration in cold Assay Buffer immediately before use.

  • Assay Setup:

    • To each well of the microplate, add the appropriate volume of Assay Buffer.

    • Add the substrate working solution to each well.

    • Include control wells:

      • Blank: Assay Buffer and substrate, without enzyme. This corrects for non-enzymatic hydrolysis.

      • Enzyme Blank: Assay Buffer and enzyme, without substrate. This corrects for any intrinsic absorbance of the enzyme preparation.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme solution to the wells.

    • Immediately place the microplate in a pre-warmed (to the desired reaction temperature) microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Subtract the rate of the blank from the rates of the enzyme-containing wells.

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing the Workflow

Enzymatic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Substrate_Stock Gly-pNP Stock (DMSO) Working_Substrate Working Substrate Solutions Substrate_Stock->Working_Substrate Dilute in Buffer Enzyme_Stock Enzyme Stock (Buffer) Diluted_Enzyme Diluted Enzyme Enzyme_Stock->Diluted_Enzyme Dilute in Buffer Assay_Buffer Assay Buffer Add_Buffer Add Assay Buffer Assay_Buffer->Add_Buffer Add_Substrate Add Working Substrate Working_Substrate->Add_Substrate Add_Enzyme Add Diluted Enzyme (Initiate Reaction) Diluted_Enzyme->Add_Enzyme Add_Buffer->Add_Substrate Add_Substrate->Add_Enzyme Read_Absorbance Kinetic Read at 405 nm Add_Enzyme->Read_Absorbance Controls Prepare Controls (Blanks) Calculate_Velocity Calculate Initial Velocity (v0) Read_Absorbance->Calculate_Velocity Michaelis_Menten Michaelis-Menten Plot (Determine Km, Vmax) Calculate_Velocity->Michaelis_Menten

Caption: Workflow for a protease assay using Glycine p-nitrophenyl ester hydrobromide.

Comparative Analysis: Glycine p-Nitrophenyl Ester vs. Alternatives

The choice of substrate should be guided by the specific application, the nature of the enzyme, and the required sensitivity. Here, we compare Gly-pNP with other prevalent methods.

p-Nitrophenyl Acetate (pNPA)

p-Nitrophenyl acetate is a widely used, simple substrate for general esterase activity.[4][5]

  • Principle: Similar to Gly-pNP, enzymatic hydrolysis releases p-nitrophenol.

  • Advantages: Inexpensive and readily available.

  • Disadvantages: Lacks specificity for proteases. Highly susceptible to spontaneous hydrolysis, leading to high background.[1] The acetate leaving group is not representative of a peptide bond.

  • Best For: General screening for esterase activity, not for detailed protease characterization.

Succinylated Casein

This is a protein-based substrate for a more general protease assay.

  • Principle: Casein is a protein rich in primary amines. Succinylation blocks these amines. Proteolytic cleavage exposes new N-terminal amines, which can be quantified by reacting with trinitrobenzenesulfonic acid (TNBSA) to produce a colored product.[6][7][8]

  • Advantages: More representative of a natural protein substrate. Less susceptible to spontaneous hydrolysis than small ester substrates.

  • Disadvantages: The assay is an endpoint measurement and less amenable to continuous kinetic studies. TNBSA can react with any primary amine, so buffers like Tris must be avoided.[6][8] The assay is also less sensitive than some fluorogenic methods.

  • Best For: General protease activity screening in complex biological samples.

Succinylated_Casein_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate Succinylated Casein (Blocked Amines) Product Cleaved Peptides (Exposed Amines) Substrate->Product Incubate with Enzyme Protease Enzyme->Product TNBSA Add TNBSA Product->TNBSA Colored_Product Orange-Yellow Product TNBSA->Colored_Product Measure_Abs Measure Absorbance at 450 nm Colored_Product->Measure_Abs

Caption: Workflow for the succinylated casein protease assay.

Fluorogenic Substrates

Fluorogenic assays offer a significant increase in sensitivity over colorimetric methods.

  • Principle: A non-fluorescent or poorly fluorescent substrate is cleaved by the enzyme to release a highly fluorescent product. Common fluorophores include aminomethylcoumarin (AMC), rhodamine 110, and resorufin.[9][10][11][12]

  • Advantages: High sensitivity, allowing for the use of lower enzyme and substrate concentrations.[9][10] Suitable for continuous kinetic measurements and high-throughput screening.

  • Disadvantages: Can be more expensive than chromogenic substrates. Potential for interference from fluorescent compounds in the sample. Photobleaching of the fluorophore can be a concern.

  • Best For: High-sensitivity detection, inhibitor screening, and detailed kinetic analysis.

Comparison Summary
FeatureGlycine p-Nitrophenyl Esterp-Nitrophenyl AcetateSuccinylated CaseinFluorogenic Substrates
Principle ColorimetricColorimetricColorimetric (Endpoint)Fluorometric
Specificity Moderate (for some proteases)Low (general esterases)Low (general proteases)High (peptide-specific)
Sensitivity ModerateLow to ModerateModerateHigh
Assay Type KineticKineticEndpointKinetic
Advantages Specificity for certain proteases, good solubilityInexpensive, simpleRepresents a protein substrateHigh sensitivity, HTS-compatible
Disadvantages Limited specificity, potential for non-enzymatic hydrolysisLow specificity, high backgroundEndpoint assay, buffer limitationsHigher cost, potential for interference

Concluding Remarks and Future Perspectives

Glycine p-nitrophenyl ester hydrobromide occupies a valuable niche in the toolkit for validating enzyme activity. While it may not possess the broad applicability of general protease substrates like succinylated casein or the high sensitivity of fluorogenic alternatives, its utility lies in its ability to probe the specificity of proteases for small amino acid residues at the P1 site. Its affordability and the simplicity of the colorimetric assay make it an attractive option for initial characterization studies and for laboratories where access to a fluorescence plate reader may be limited.

The future of enzyme activity validation will likely involve a multi-faceted approach, combining the strengths of different substrate types. For instance, initial screening could be performed with a cost-effective chromogenic substrate like Gly-pNP, followed by more detailed kinetic and inhibition studies using highly sensitive and specific fluorogenic substrates. The continued development of novel substrates with improved stability and tailored specificity will further empower researchers to unravel the complexities of enzyme function in health and disease.

References

  • Lin, S. Y., & Lin, Y. K. (1992). A microassay for proteases using succinylcasein as a substrate. Analytical biochemistry, 204(1), 169–172. [Link]

  • Di Martino, R. M. C., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 23(19), 11889. [Link]

  • Creative BioMart. (n.d.). Protease Assay Kit. [Link]

  • Pamplona, T. C., & Ferreira, V. F. (2007). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Journal of the Brazilian Chemical Society, 18, 463-480. [Link]

  • Levine, M. N., Lavis, L. D., & Raines, R. T. (2008). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules (Basel, Switzerland), 13(2), 204–211. [Link]

  • Mugherli, L., Burchak, O. N., Chatelain, F., & Balakirev, M. Y. (2006). Fluorogenic ester substrates to assess proteolytic activity. Bioorganic & medicinal chemistry letters, 16(17), 4488–4491. [Link]

  • de Souza, A. C. G., et al. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of medicinal chemistry, 59(16), 7675–7681. [Link]

  • Mugherli, L., Burchak, O. N., Chatelain, F., & Balakirev, M. Y. (2006). Fluorogenic ester substrates to assess proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 16(17), 4488-4491. [Link]

  • Verhelst, S. H. L. (2011). Morpholinecarbonyl-Rhodamine 110 Based Substrates for the Determination of Protease Activity with Accurate Kinetic Parameters. Bioconjugate chemistry, 22(9), 1829–1836. [Link]

  • Athena Enzyme Systems. (n.d.). Technical Brief: One-Step Protease Assay. [Link]

  • LibreTexts Chemistry. (2020, February 17). 9.3: Chymotrypsin- A Case Study. [Link]

  • Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. [Link]

  • Boulton, B. A., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Biochemistry, 45(1), 238–245. [Link]

  • G-Biosciences. (n.d.). Protease Assay™. [Link]

  • ChromogenicSubstrates.com. (n.d.). Chromogenic Substrate Methods. [Link]

  • Takami, H., Akiba, T., & Horikoshi, K. (1992). Substrate Specificity of Ther~ostable Alkaline Protease from Bacillus sp. No. AH-tOt. Bioscience, Biotechnology, and Biochemistry, 56(3), 516-517. [Link]

  • Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of α-chymotrypsin. The Biochemical journal, 104(2), 369–377. [Link]

  • Yue, Q., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111. [Link]

  • Lehmusvuori, A., et al. (2018). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Molecules (Basel, Switzerland), 23(10), 2695. [Link]

  • Enzyme Development Corporation. (n.d.). Protease Assay (PC). [Link]

  • Kitagawa, F., & Otsuka, K. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 4(6), 1645-1649. [Link]

  • ResearchGate. (2014, August 29). What is the best and most simple protease enzyme assay protocol?. [Link]

  • Bender, M. L., & Kézdy, F. J. (1964). The Trypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(18), 3704–3714. [Link]

  • Kasserra, H. P., & Laidler, K. J. (1969). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Canadian journal of chemistry, 47(21), 4031–4038. [Link]

  • Li, B., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International journal of molecular sciences, 21(20), 7559. [Link]

  • Ganasen, M., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Molecules (Basel, Switzerland), 27(3), 743. [Link]

  • Salyers, A. A. (1994, July 21). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]

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A Researcher's Guide to the Comparative Hydrolysis Rates of p-Nitrophenyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and scientific research, this guide provides an in-depth comparison of the hydrolysis rates of various p-nitrophenyl ester derivatives, supported by experimental data and protocols.

The hydrolysis of p-nitrophenyl (pNP) esters is a cornerstone of enzyme kinetics and high-throughput screening. The release of the chromogenic p-nitrophenolate ion upon ester cleavage provides a simple and reliable method for monitoring reaction progress. However, the rate of this hydrolysis is highly dependent on the structure of the acyl portion of the ester. This guide offers a detailed comparison of the hydrolysis rates of different p-nitrophenyl ester derivatives, elucidates the underlying chemical principles, and provides a robust experimental framework for their analysis.

The Chemical Principles Governing Hydrolysis Rates

The hydrolysis of p-nitrophenyl esters is a nucleophilic acyl substitution reaction. The p-nitrophenoxy group is an excellent leaving group, making these esters susceptible to hydrolysis even without enzymatic catalysis. The relative rate of hydrolysis among different pNP esters is primarily influenced by two factors related to the acyl group:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of the hydrolysis rate. Electron-withdrawing groups attached to the acyl portion increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This accelerates the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction.

  • Steric Effects: The size and shape of the acyl group can also play a significant role. Bulky acyl groups can sterically hinder the approach of the nucleophile to the carbonyl carbon, leading to a decrease in the reaction rate. This principle is fundamental to understanding enzyme-substrate specificity.

A Validated Experimental Protocol for Measuring Hydrolysis Rates

The following protocol provides a standardized method for comparing the non-enzymatic hydrolysis rates of various p-nitrophenyl ester derivatives. This assay can be readily adapted for enzymatic studies by including the enzyme of interest in the reaction mixture.[1][2][3]

Materials:
  • p-Nitrophenyl acetate

  • p-Nitrophenyl butyrate

  • p-Nitrophenyl palmitate

  • p-Nitrophenyl phosphate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader with absorbance measurement capabilities at 405-410 nm

Procedure:
  • Preparation of Stock Solutions: Prepare 100 mM stock solutions of each p-nitrophenyl ester in DMSO.

  • Preparation of Working Solutions: Just prior to the experiment, dilute the stock solutions to a suitable working concentration (e.g., 10 mM) in DMSO.

  • Reaction Setup: In the wells of a 96-well microplate, add 190 µL of 50 mM Tris-HCl buffer (pH 8.0).

  • Initiation of the Reaction: To start the reaction, add 10 µL of the p-nitrophenyl ester working solution to each well. This will result in a final ester concentration of 500 µM in a total volume of 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).[1][2]

  • Data Analysis: Plot the absorbance values against time. The initial rate of the reaction is determined from the slope of the linear portion of this curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis stock Prepare 100 mM pNP Ester Stock Solutions in DMSO working Prepare 10 mM pNP Ester Working Solutions in DMSO stock->working initiate Add 10 µL of 10 mM pNP Ester to Initiate Reaction working->initiate buffer Prepare 50 mM Tris-HCl Buffer (pH 8.0) plate Add 190 µL Tris-HCl Buffer to 96-well Plate buffer->plate plate->initiate read Measure Absorbance at 405 nm at Timed Intervals initiate->read plot Plot Absorbance vs. Time read->plot calculate Determine Initial Reaction Rate plot->calculate

Caption: A stepwise workflow for the kinetic analysis of p-nitrophenyl ester hydrolysis.

Comparative Data on Hydrolysis Rates

The following table presents a comparison of the relative initial hydrolysis rates for a selection of p-nitrophenyl ester derivatives, based on the principles outlined above.

p-Nitrophenyl Ester DerivativeAcyl Group CharacteristicsExpected Relative Hydrolysis Rate
p-Nitrophenyl acetateSmall, less sterically hinderedBaseline
p-Nitrophenyl butyrateBulkier alkyl chain, more electron-donating than acetateSlower than acetate
p-Nitrophenyl palmitateLong, bulky alkyl chain, increased steric hindranceSignificantly slower than acetate and butyrate
p-Nitrophenyl phosphateHighly electrophilic phosphorus centerSignificantly faster than carboxylate esters

In-Depth Analysis of Structure-Reactivity Relationships

The observed differences in hydrolysis rates can be explained by the interplay of electronic and steric effects.

  • p-Nitrophenyl Acetate vs. Butyrate and Palmitate: As the length of the alkyl chain in the acyl group increases from acetate to butyrate to palmitate, the rate of hydrolysis decreases.[4][5][6] This is due to a combination of increased steric hindrance, which impedes the approach of the nucleophile, and a slight increase in the electron-donating character of the longer alkyl chains, which reduces the electrophilicity of the carbonyl carbon.

  • p-Nitrophenyl Phosphate: The hydrolysis of p-nitrophenyl phosphate is considerably faster than that of the carboxylic acid esters.[7][8] This is attributed to the high electrophilicity of the phosphorus atom and the excellent stability of the resulting p-nitrophenoxide leaving group.

Logical Framework for Substrate Reactivity

G cluster_factors Primary Factors cluster_properties Acyl Group Properties cluster_outcome Resulting Hydrolysis Rate Electronic Electronic Effects EWG Electron-Withdrawing Electronic->EWG EDG Electron-Donating Electronic->EDG Steric Steric Effects Small Low Steric Hindrance Steric->Small Bulky High Steric Hindrance Steric->Bulky Fast Faster Hydrolysis EWG->Fast Slow Slower Hydrolysis EDG->Slow Small->Fast Bulky->Slow

Caption: The influence of electronic and steric properties of the acyl group on the rate of hydrolysis.

Practical Implications for Researchers

The choice of p-nitrophenyl ester substrate should be carefully considered based on the specific application.

  • For highly active enzymes or when a rapid signal is required, p-nitrophenyl phosphate is an excellent choice. Its high reactivity ensures a measurable response even at low enzyme concentrations.

  • p-Nitrophenyl acetate and butyrate are commonly used for assaying a wide range of esterases and lipases. [9][10] The choice between them may depend on the substrate specificity of the enzyme being studied.

  • Long-chain esters like p-nitrophenyl palmitate are useful for investigating enzymes that preferentially act on more hydrophobic substrates. However, their lower spontaneous hydrolysis rate must be taken into account.

By understanding the factors that govern the hydrolysis of p-nitrophenyl esters, researchers can make informed decisions in designing their experiments, leading to more accurate and insightful results in their drug discovery and enzyme characterization efforts.

References

  • Bio-protocol. General assay for p-nitrophenyl ester hydrolysis. Available from: [Link].

  • Gotor-Gotor, A. et al. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. 2021. Available from: [Link].

  • Patterson, W. R. et al. Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. Langmuir. 2000. Available from: [Link].

  • Korendovych, I. V. et al. Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. Journal of the American Chemical Society. 2004. Available from: [Link].

  • Bio-protocol. p-Nitrophenyl Esters Hydrolase Assay. Available from: [Link].

  • St. C. Flett, L. H. and J. H. Turnbull. THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. Canadian Journal of Chemistry. 1963. Available from: [Link].

  • Fife, T. H. and D. M. McMahon. The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Journal of Organic Chemistry. 1970. Available from: [Link].

  • Garrahan, P. J. and I. M. Glynn. The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. The Journal of Physiology. 1967. Available from: [Link].

  • Herschlag Lab. Supporting Information for: Probing the Origins of Catalytic Discrimination Between Phosphate and Sulfate Monoester Hydrolysis. Available from: [Link].

  • ACS Publications. Enhanced Hydrolysis of p-Nitrophenyl Phosphate by Iron (Hydr)oxide Nanoparticles: Roles of Exposed Facets. Environmental Science & Technology. 2020. Available from: [Link].

  • University of Toronto Scarborough. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available from: [Link].

  • Wilcox, F. H. Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. Poultry Science. 1966. Available from: [Link].

  • ResearchGate. Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. Available from: [Link].

  • Shin, Y. K. et al. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters. The Journal of Biological Chemistry. 1986. Available from: [Link].

  • ResearchGate. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Available from: [Link].

  • Quinn, D. M. et al. Lipoprotein lipase catalyzed hydrolysis of water-soluble p-nitrophenyl esters. Inhibition by apolipoprotein C-II. The Journal of Biological Chemistry. 1982. Available from: [Link].

  • Oxford Academic. Hydrolysis of p-Nitrophenyl Esters by Histidine-containing Linear and Cyclic Peptides. Bulletin of the Chemical Society of Japan. 1981. Available from: [Link].

  • Rhouma, A. et al. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. 2019. Available from: [Link].

  • Gort, G. et al. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Pharmaceutics. 2022. Available from: [Link].

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Glycine p-Nitrophenyl Ester Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and peptide chemists on optimizing both their synthetic workflows and their environmental health and safety (EHS) protocols. When working with activated esters like Glycine p-nitrophenyl ester hydrobromide (CAS: 7413-60-7) , operational safety extends far beyond the fume hood; it requires a mechanistic understanding of the reagent's lifecycle, from activation to disposal.

This guide provides a self-validating, step-by-step operational framework for the safe handling, quenching, and disposal of this specific chemical, ensuring total compliance with EPA regulations and laboratory safety standards.

Hazard Assessment & Mechanistic Causality

To safely dispose of a chemical, one must first understand its reactivity. Glycine p-nitrophenyl ester hydrobromide is a highly reactive, activated ester utilized primarily in peptide synthesis to facilitate rapid amide bond formation without the need for in-situ coupling reagents.

The Causality of the Hazard: The ester bond is highly electrophilic due to the strong electron-withdrawing nature of the para-nitro group. While this makes it an excellent acylating agent, it also renders the molecule highly susceptible to nucleophilic attack by water (hydrolysis).

Upon hydrolysis—especially under basic conditions—the ester cleaves to release [1]. p-Nitrophenol is a potent systemic toxicant that uncouples oxidative phosphorylation and poses severe environmental risks to aquatic ecosystems. Consequently, the US Environmental Protection Agency (EPA) strictly regulates p-nitrophenol as a RCRA U-listed hazardous waste (Waste Code: U170). Furthermore, the hydrobromide counterion makes the intact salt acidic and corrosive in aqueous environments, requiring initial acid-base neutralization.

Quantitative Data & Regulatory Summary
ParameterSpecification / Classification
Chemical Name Glycine p-nitrophenyl ester hydrobromide
CAS Registry Number 7413-60-7
Molecular Weight 277.07 g/mol
Primary Hazards Irritant (Skin/Eyes), Corrosive (Hydrobromide), Toxic Release
Hydrolysis Byproduct p-Nitrophenol (CAS: 100-02-7)
EPA RCRA Waste Code U170 (Applies to the p-nitrophenol leaving group)
Required PPE Nitrile/Neoprene gloves, splash goggles, lab coat, fume hood

Mechanistic Visualization of the Quenching Pathway

Before executing the disposal protocol, it is critical to visualize the chemical transformation. The following diagram illustrates the base-catalyzed hydrolysis pathway used to quench the reactive ester, demonstrating how the waste stream diverges into benign aqueous salts and regulated phenolic waste.

HydrolysisPathway Reactant Glycine p-Nitrophenyl Ester Hydrobromide Intermediate Base-Catalyzed Ester Hydrolysis Reactant->Intermediate Reagent 1M NaOH / H2O (Nucleophile/Base) Reagent->Intermediate Product1 Glycine (Amino Acid) Intermediate->Product1 Product2 p-Nitrophenolate Anion (Yellow Indicator) Intermediate->Product2 Product3 Sodium Bromide (NaBr) Intermediate->Product3 Waste1 Non-Hazardous Aqueous Stream Product1->Waste1 Waste2 EPA U170 Hazardous Phenolic Waste Product2->Waste2 Product3->Waste1

Figure 1: Base-catalyzed hydrolysis of Glycine p-nitrophenyl ester hydrobromide yielding EPA U170 waste.

Validated Disposal Protocols

As a rule of chemical logistics, waste should be segregated and neutralized at the source whenever possible. Below are the two primary methodologies for disposing of this reagent, depending on its physical state.

Protocol A: Solid Waste Disposal (Unused or Expired Reagent)

Do not attempt to hydrolyze large bulk quantities of the solid reagent, as the exothermic neutralization of the hydrobromide salt can cause splattering and unnecessary exposure risks.

  • Containment: Keep the expired or unused solid material in its original, tightly sealed, moisture-proof amber bottle.

  • Secondary Packaging: Place the primary container into a secondary shatter-proof container to prevent accidental dispersion of the corrosive powder.

  • Labeling: Clearly label the outer container as: "Hazardous Solid Waste - Contains p-Nitrophenyl Ester / Hydrobromide Salt (Toxic/Corrosive)."

  • Logistics: Dispatch the solid waste for high-temperature incineration via your institution's licensed hazardous waste management contractor. Incineration completely destroys the nitroaromatic ring, eliminating the environmental U170 hazard.

Protocol B: Aqueous Quenching & Disposal (Reaction Mixtures & Spills)

This protocol is designed for quenching post-reaction mixtures, wash effluents, or dissolved spills. It leverages the chemical properties of the leaving group to create a self-validating system —meaning the reaction provides its own visual proof of completion.

  • Dilution and Thermal Control: Transfer the reaction mixture or dissolved spill residue to a large, wide-mouth beaker inside a fume hood. Place the beaker in an ice bath.

    • Causality: The neutralization of the hydrobromic acid component is exothermic; cooling prevents solvent boil-off and hazardous vapor generation.

  • Base-Catalyzed Hydrolysis: While stirring continuously, slowly add a 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.

  • Visual Self-Validation (The Colorimetric Cue): Continue adding the base until the pH exceeds 8.0.

    • Causality: p-Nitrophenol has a pKa of approximately 7.15. As the base [2] and raises the pH, the released p-nitrophenol deprotonates into the p-nitrophenolate anion.

    • Validation: The p-nitrophenolate anion exhibits a strong optical absorbance at ~400 nm. The solution will rapidly turn an intense, bright yellow [3]. This distinct color change is your definitive, visual confirmation that the reactive ester has been fully quenched and cleaved.

  • Waste Segregation: Do NOT discard this yellow solution down the drain. Although the reactive ester is neutralized, the aqueous mixture now contains toxic p-nitrophenolate.

  • Final Containment: Transfer the yellow aqueous waste to a chemically compatible, clearly labeled hazardous waste carboy specifically designated for "Aqueous Phenolic Waste (EPA U170)." Ensure the carboy is kept closed and stored in a secondary containment tray until EHS collection.

By understanding the mechanistic fate of the p-nitrophenyl leaving group, researchers can transform a routine disposal task into a precise, self-validating chemical operation, ensuring both laboratory safety and environmental integrity.

References

  • Title: Pauli Exclusion by n→π* Interactions: Implications for Paleobiology (Proxy Hydrolysis of p-Nitrophenyl Esters) Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL: [Link]

  • Title: Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters Source: Journal of the American Chemical Society (JACS) URL: [Link]

Personal protective equipment for handling Glycine p-nitrophenyl ester hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of Glycine p-nitrophenyl ester hydrobromide (CAS 7413-60-7) not merely as a compliance checklist, but as a self-validating system of chemical logic. This compound is a highly reactive, moisture-sensitive activated ester primarily utilized in peptide synthesis.

To handle it safely and effectively, we must understand the causality of its hazards: the hydrobromide salt makes it an acidic irritant, while ambient moisture causes spontaneous hydrolysis, releasing toxic p-nitrophenol. Every piece of Personal Protective Equipment (PPE) and every operational step prescribed below is designed to mitigate these specific mechanistic risks.

Mechanistic Hazard Profile & Quantitative Data

Before donning PPE, you must understand the chemical environment you are managing. Glycine p-nitrophenyl ester hydrobromide is typically reacted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)[1]. If exposed to ambient humidity, the ester bond cleaves prematurely. This not only ruins the stoichiometric precision required for your peptide coupling but also generates p-nitrophenol—a toxic, deeply yellow-staining byproduct that acts as a severe tissue irritant. Furthermore, as a hydrobromide salt, the fine powder poses a significant inhalation risk to the respiratory mucosa[2].

Table 1: Physicochemical & Hazard Summary

PropertyOperational Value / Specification
Chemical Name Glycine p-nitrophenyl ester hydrobromide
CAS Number 7413-60-7
Molecular Weight 277.07 g/mol
Storage Conditions -20°C (Freezer); Inert Atmosphere[3]
Primary Solvents DMF, THF[1]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Moisture Sensitive

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a multi-layered barrier against both the acidic dust of the hydrobromide salt and the organic solvents (DMF/THF) used during the reaction[1].

PPE CategoryRequired EquipmentScientific Causality (The "Why")
Respiratory N95 (US) or P1 (EN143) Respirator[2]Prevents inhalation of the highly irritating hydrobromide micro-particles during weighing and transfer.
Hand Protection Double-layered Nitrile GlovesDMF and THF can rapidly permeate single-layer nitrile. Double-gloving provides a critical fail-safe; if the outer glove is contaminated, it can be stripped immediately without exposing the skin.
Eye Protection Chemical Splash Goggles (Eyeshields)[2]The hydrobromide salt will cause severe corneal damage upon contact. Safety glasses with side shields are insufficient; full-seal goggles are mandatory.
Body Protection Flame-resistant Lab Coat & ApronProtects against accidental spills of the reactive ester or its solvent vehicle.

Operational Protocol: Step-by-Step Methodology

To maintain scientific integrity and personnel safety, the handling of this compound must be conducted under strictly controlled environmental conditions.

Step 1: Environmental Preparation

  • Ensure the fume hood is operating at an optimal face velocity (typically 80–100 fpm).

  • Purge a desiccator or a Schlenk flask with an inert gas (Argon or Nitrogen) to prepare a moisture-free transfer environment[3].

Step 2: Reagent Acclimation

  • Remove the sealed vial of Glycine p-nitrophenyl ester hydrobromide from the -20°C freezer[3].

  • Critical Step: Allow the sealed vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent, initiating rapid hydrolysis and releasing p-nitrophenol.

Step 3: Weighing and Transfer

  • Don all required PPE (Respirator, Double Nitrile Gloves, Goggles)[2].

  • Open the vial exclusively inside the fume hood.

  • Weigh the required mass rapidly using an anti-static weigh boat to prevent the hydrobromide powder from aerosolizing.

  • Immediately transfer the powder into the reaction vessel and flush the vessel with Argon/Nitrogen.

Step 4: Reaction Initiation

  • Inject anhydrous solvents (e.g., DMF or THF) via syringe through a rubber septum to dissolve the reagent[1].

  • Proceed with the addition of your target amine for the peptide coupling.

Workflow & Spill Response Visualization

The following diagram illustrates the logical progression of our operational workflow, integrating immediate spill response pathways.

Workflow N1 1. Fume Hood Setup N2 2. Don PPE (Nitrile, N95) N1->N2 N3 3. Argon/N2 Purge N2->N3 N4 4. Weighing & Transfer N3->N4 N5 Spill Detected? N4->N5 N6 Base Hydrolysis (Decon) N5->N6 Yes N7 Peptide Synthesis (DMF/THF) N5->N7 No

Operational workflow and spill response for handling moisture-sensitive active esters.

Spill Response & Disposal Plan

If a spill occurs, the self-validating nature of this chemical provides a visual cue: the generation of a bright yellow color indicates the presence of the p-nitrophenolate anion.

Solid Spill (Powder):

  • Do not sweep, as this aerosolizes the hydrobromide salt.

  • Cover the powder with a damp paper towel to suppress dust.

  • Carefully wipe up the material and place it in a designated hazardous waste container.

  • Wash the contaminated surface with a mild aqueous basic solution (e.g., 5% sodium bicarbonate). This neutralizes the HBr and hydrolyzes any residual ester. The surface will turn yellow; continue wiping with soap and water until the yellow stain is completely removed.

Liquid Spill (Dissolved in DMF/THF):

  • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Transfer the absorbent to a solid organic waste container.

  • Ventilate the area thoroughly to clear solvent fumes.

Waste Disposal: All reaction waste containing p-nitrophenol derivatives must be collected in clearly labeled "Halogenated/Toxic Organic Waste" containers. Never dispose of these mixtures down the sink, as p-nitrophenol is highly toxic to aquatic life.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine p-nitrophenyl ester hydrobromide
Reactant of Route 2
Glycine p-nitrophenyl ester hydrobromide

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